molecular formula C7H3BrClFN2 B1381757 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole CAS No. 1388073-74-2

4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Cat. No.: B1381757
CAS No.: 1388073-74-2
M. Wt: 249.47 g/mol
InChI Key: POTXKYJEQSOIKS-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388073-74-2) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. With a molecular formula of C7H3BrClFN2 and a molecular weight of 249.47 , this multifunctional scaffold is a valuable precursor for the synthesis of more complex molecules. The compound's core structure is the 1H-benzo[d]imidazole, a privileged scaffold in pharmaceutical sciences known for its widespread therapeutic potential . The presence of bromo, chloro, and fluoro substituents at the 4, 2, and 7 positions, respectively, provides distinct reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions. This makes it a versatile building block for constructing compound libraries aimed at exploring new chemical space. Benzimidazole derivatives are extensively investigated for a diverse range of biological activities. As a key intermediate, this compound can be utilized in programs targeting the development of novel agents with potential antibacterial, antitumor, antiviral, and anti-inflammatory properties . Its utility lies in its role as a synthetic handle, enabling researchers to efficiently generate analogs for structure-activity relationship (SAR) studies and lead optimization. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-2-chloro-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTXKYJEQSOIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole , a highly functionalized heterocyclic scaffold. Characterized by a specific halogenation pattern (Bromine at C4, Chlorine at C2, Fluorine at C7), this compound represents a "privileged structure" in medicinal chemistry. Its utility lies in its orthogonal reactivity profile: the C2-chlorine atom is primed for nucleophilic aromatic substitution (


), while the C4-bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The C7-fluorine atom modulates lipophilicity (

) and metabolic stability, making this scaffold a critical intermediate in the synthesis of kinase inhibitors and antiviral agents.

Molecular Identity & Specifications

Structural Nomenclature
  • IUPAC Name: 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

  • Common Identifiers: 4-Bromo-2-chloro-7-fluorobenzimidazole

  • Core Scaffold: Benzimidazole (fusion of benzene and imidazole rings)

Quantitative Molecular Data

The following data is calculated based on standard atomic weights (IUPAC 2021).

PropertyValueUnitNotes
Molecular Formula

--
Average Molecular Weight 249.47 g/mol Weighted average of all isotopes.
Monoisotopic Mass 247.9152 DaBased on

,

,

.
Heavy Atom Count 12-Non-hydrogen atoms.
Exact Mass (

)
249.9132DaSignificant M+2 peak due to Br/Cl.
Isotope Pattern Analysis (Mass Spectrometry)

For researchers using LC-MS for validation, the halogen content creates a distinct isotopic envelope.

  • M (100%): 247.9 (approx)

  • M+2: High intensity due to

    
     (97.3%) and 
    
    
    
    (32.0%).
  • Signature: A characteristic "triplet-like" cluster is observed due to the combination of Br and Cl natural abundances.

Structural Elucidation & Properties[1]

Tautomerism

In the unsubstituted state (


), benzimidazoles exhibit annular tautomerism. The proton rapidly migrates between 

and

.
  • Tautomer A: 4-Bromo-7-fluoro-1H-benzo[d]imidazole

  • Tautomer B: 7-Bromo-4-fluoro-1H-benzo[d]imidazole

  • Implication: In solution (NMR), the signals for C4/C7 and C5/C6 may appear averaged or broadened depending on solvent and temperature. Upon alkylation (N-substitution), this symmetry is broken, locking the regiochemistry.

Physicochemical Profile (Predicted)
  • LogP (Lipophilicity): ~2.8 – 3.2. The addition of three halogens significantly increases lipophilicity compared to the parent benzimidazole (

    
     ~1.3).
    
  • pKa (Acidic): ~10.5 (NH deprotonation). The electron-withdrawing nature of F, Cl, and Br increases the acidity of the NH proton compared to unsubstituted benzimidazole (

    
     ~12.8), facilitating N-alkylation under milder conditions.
    
  • Topological Polar Surface Area (TPSA): 28.68

    
     (attributed to the imidazole nitrogen atoms).
    

Synthetic Architecture

The synthesis of this poly-halogenated core requires a regioselective approach, typically starting from a substituted diaminobenzene.

Retrosynthetic Analysis

The most robust route traces back to 3-bromo-6-fluorobenzene-1,2-diamine .

  • Precursor: 3-Bromo-6-fluorobenzene-1,2-diamine (CAS 1805502-21-9).[1][2]

  • Cyclization: Formation of the benzimidazolone (2-hydroxy) intermediate.

  • Functionalization: Chlorination of the C2-position.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 3-Bromo-6-fluorobenzene- 1,2-diamine Step1 Cyclization (Urea or CDI, 150°C) Start->Step1 Ring Closure Inter Intermediate: 4-Bromo-7-fluoro-1H- benzo[d]imidazol-2(3H)-one Step1->Inter Step2 Chlorination (POCl3, reflux) Inter->Step2 Deoxychlorination Product Target: 4-Bromo-2-chloro-7-fluoro- 1H-benzo[d]imidazole Step2->Product

Figure 1: Step-wise synthetic pathway from commercially available diamine precursors.

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield methodology adapted from standard benzimidazole chemistry.

Step 1: Cyclization to the Benzimidazolone

  • Reagents: 3-Bromo-6-fluorobenzene-1,2-diamine (1.0 eq), Urea (1.5 eq).

  • Conditions: Melt reaction at 150–160 °C for 4 hours or reflux in DMF.

  • Workup: Cool to room temperature. Triturate with water to precipitate the solid. Filter and wash with cold water.

  • Result: 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one.

Step 2: C2-Chlorination

  • Reagents: Benzimidazolone intermediate (from Step 1), Phosphorus Oxychloride (

    
    , excess).
    
  • Catalyst: Catalytic amount of DMF (Vilsmeier-Haack conditions).

  • Conditions: Reflux (approx. 105 °C) for 6–12 hours until TLC indicates consumption of starting material.

  • Quenching (Critical): Carefully pour the reaction mixture onto crushed ice/ammonia solution to neutralize.

  • Purification: Extract with Ethyl Acetate. The crude product can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Drug Discovery Applications

This molecule is designed as a tri-functional scaffold . Each halogen offers a distinct reactivity handle, allowing for sequential functionalization.

Orthogonal Reactivity Map

Reactivity Center 4-Bromo-2-chloro-7-fluoro- benzimidazole C2 C2-Chlorine Center->C2 C4 C4-Bromine Center->C4 C7 C7-Fluorine Center->C7 SNAr SNAr Displacement (Amines/Alkoxides) C2->SNAr High Reactivity Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C4->Suzuki High Reactivity Meta Metabolic Stability (Blocker) C7->Meta Inert/Modulator

Figure 2: Orthogonal reactivity profile. The C2-Cl and C4-Br sites allow for the construction of complex libraries.

Strategic Utility
  • Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. Substituents at C2 often interact with the solvent-exposed region or the hinge region of kinases.

  • PROTAC Linkers: The C4-Br position allows for the attachment of linker chains for Proteolysis Targeting Chimeras (PROTACs) via Suzuki coupling.

  • Metabolic Blocking: The C7-Fluorine atom prevents oxidative metabolism at this position, extending the half-life (

    
    ) of the drug candidate.
    

References

  • Synthesis of Halogenated Benzimidazoles: WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof. (2025).[2][3][4] Describes the synthesis of 7-bromo-4-fluoro derivatives from 3-bromo-6-fluorobenzene-1,2-diamine.

  • Benzimidazole Scaffold Utility: The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides.

  • Precursor Availability: 3-Bromo-6-fluorobenzene-1,2-diamine (CAS 1805502-21-9).[1][2] ChemicalBook Supplier Database.

  • Analogous Reactivity (2-Cl, 4-Br): Discovery of 1H-benzo[d]imidazole Derivatives as Potential Multi-Kinase Inhibitors. PMC NIH.

Sources

An In-depth Technical Guide to the Pharmacophore Analysis of Halogenated Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Halogenated Benzimidazoles

The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Its versatile nature, arising from its structural similarity to endogenous purines, allows it to interact with a diverse range of biological targets.[5][6] The strategic introduction of halogen atoms to this privileged scaffold has emerged as a powerful tool in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[7][8][9] Halogenation can enhance membrane permeability, improve metabolic stability, and, most notably, introduce the potential for specific, directional interactions known as halogen bonds, which can significantly contribute to binding affinity and selectivity.[7][9][10]

This guide provides a comprehensive exploration of the pharmacophore analysis of halogenated benzimidazole scaffolds. As a senior application scientist, my objective is not merely to present a set of protocols but to provide a foundational understanding of the principles, methodologies, and practical applications of pharmacophore modeling in the context of this important class of compounds. We will delve into the "why" behind the "how," offering insights into the causal relationships between experimental choices and the resulting data. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel halogenated benzimidazole-based therapeutics.

The Benzimidazole Scaffold and the Strategic Role of Halogenation

The benzimidazole core, a fusion of benzene and imidazole rings, provides a rigid and planar framework that is amenable to a variety of chemical modifications.[11][12] The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules. The diverse biological activities of benzimidazole derivatives are a testament to their ability to mimic natural purine nucleosides and interact with key enzymes and receptors.[5][6]

The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the benzimidazole scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[13][14] Beyond simply increasing lipophilicity, halogens can participate in specific non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein.[7][10][15] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[9] This ability to form specific, stabilizing interactions within a protein's binding pocket makes halogenation a key consideration in rational drug design.[8][9]

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to exert a specific biological activity.[16][17] It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of features such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic (AR) rings

  • Positive Ionizable (PI) groups

  • Negative Ionizable (NI) groups

  • Halogen Bond Donors (HBD)

Pharmacophore modeling is a computational technique that aims to identify and utilize these key features to guide the discovery and optimization of new drug candidates.[18][19] There are two primary approaches to pharmacophore modeling: ligand-based and structure-based.[16][17]

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the biological target is unknown.[16][17] It relies on the analysis of a set of known active compounds to deduce the common chemical features responsible for their biological activity. The underlying principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common pharmacophore.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR spectroscopy) is available, a structure-based approach can be utilized.[17] This method involves analyzing the interactions between the protein and a known ligand within the binding site to identify the key features. This approach provides a more direct and often more accurate representation of the pharmacophore.

A Step-by-Step Workflow for Pharmacophore Analysis of Halogenated Benzimidazoles

The following section outlines a detailed, self-validating workflow for conducting a pharmacophore analysis of halogenated benzimidazole scaffolds. This protocol is designed to be adaptable to both ligand-based and structure-based approaches.

Phase 1: Data Preparation and Curation

The quality of the input data is paramount for generating a reliable pharmacophore model.

Step 1: Ligand Dataset Compilation (Ligand-Based Approach)

  • Gather a structurally diverse set of halogenated benzimidazole derivatives with experimentally determined biological activity against the target of interest.

  • Ensure the activity data (e.g., IC50, Ki) spans a significant range to differentiate between active and inactive compounds.

  • Ideally, include both highly active and inactive or weakly active compounds to refine the model.

Step 2: Protein-Ligand Complex Preparation (Structure-Based Approach)

  • Obtain the 3D structure of the target protein in complex with a halogenated benzimidazole ligand from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states, and removing water molecules that are not involved in key interactions.

  • Prepare the ligand by correcting bond orders and adding hydrogen atoms.

Phase 2: Pharmacophore Model Generation

Step 3: Conformational Analysis

  • For the ligand-based approach, generate a diverse set of low-energy conformers for each molecule in the dataset. This is crucial as the bioactive conformation is often not the lowest energy conformation in solution.

Step 4: Feature Identification and Mapping

  • Utilize pharmacophore modeling software to identify the chemical features of each ligand or the interaction features within the protein-ligand complex.

  • For halogenated benzimidazoles, it is critical to explicitly define and include the "Halogen Bond Donor" feature.

Step 5: Model Generation and Refinement

  • Ligand-Based: Align the active molecules based on their common features to generate a set of pharmacophore hypotheses. Score and rank these hypotheses based on how well they map the active compounds while excluding the inactive ones.

  • Structure-Based: Generate a pharmacophore model directly from the protein-ligand interactions observed in the 3D structure. The key interacting residues will define the location and type of pharmacophoric features.

Workflow for Pharmacophore Model Generation

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application Data Collection Data Collection Ligand Dataset (Ligand-Based) Ligand Dataset (Ligand-Based) Conformational Analysis Conformational Analysis Ligand Dataset (Ligand-Based)->Conformational Analysis Feature Identification Feature Identification Conformational Analysis->Feature Identification Protein-Ligand Complex (Structure-Based) Protein-Ligand Complex (Structure-Based) Interaction Analysis Interaction Analysis Protein-Ligand Complex (Structure-Based)->Interaction Analysis Interaction Analysis->Feature Identification Pharmacophore Hypothesis Generation Pharmacophore Hypothesis Generation Feature Identification->Pharmacophore Hypothesis Generation Model Scoring & Selection Model Scoring & Selection Pharmacophore Hypothesis Generation->Model Scoring & Selection Model Validation Model Validation Model Scoring & Selection->Model Validation Database Screening Database Screening Model Validation->Database Screening Hit Identification & Optimization Hit Identification & Optimization Database Screening->Hit Identification & Optimization

Caption: A generalized workflow for pharmacophore analysis.

Phase 3: Model Validation

A robust validation process is essential to ensure the predictive power of the generated pharmacophore model.

Step 6: Internal Validation

  • Use the initial dataset to assess the model's ability to distinguish between active and inactive compounds. Techniques like Fischer's randomization test or leave-one-out cross-validation can be employed.

Step 7: External Validation

  • Test the model against an external set of compounds (not used in model generation) with known activities. A good model should accurately predict the activity of these external compounds.

Phase 4: Application in Drug Discovery

Step 8: Virtual Screening

  • Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel molecules that match the pharmacophoric features. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.[18]

Step 9: Lead Optimization

  • The pharmacophore model can guide the modification of existing lead compounds to improve their potency and selectivity.[17][18] For instance, the model might suggest the introduction of a halogen atom at a specific position to form a crucial halogen bond.

Biological Targets and Structure-Activity Relationships of Halogenated Benzimidazoles

Halogenated benzimidazoles have demonstrated activity against a wide range of biological targets. The specific substitutions on the benzimidazole core, including the position and nature of the halogen, play a critical role in determining their biological activity and selectivity.

Target ClassExample TargetKey Halogenated Benzimidazole ScaffoldsReference
Kinases EGFR, HER2, Src/AblHalogenated 2-arylbenzimidazoles, Benzimidazole-hydrazone hybrids[20]
Polymerases Viral RNA-dependent RNA polymerasePolyhalogenated benzimidazole ribonucleosides[13]
Receptors 5-HT4 Receptor6-chloro or 6-bromo benzimidazole-4-carboxamides[21]
Enzymes Topoisomerase I5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole[22]
Antimicrobial Mycobacterium tuberculosisDihalogenated 2-nitrobenzylsulphanylbenzimidazoles[23]

Hypothetical Pharmacophore Model for a Halogenated Benzimidazole Kinase Inhibitor

G HBA HBA HBD HBD HBA->HBD 3.5 Å HY HY HBD->HY 4.2 Å AR AR HY->AR 5.0 Å XB XB AR->XB 3.8 Å XB->HBA 6.1 Å

Caption: A hypothetical 3D pharmacophore model.

Case Study: Pharmacophore-Guided Discovery of Halogenated Benzimidazole-Based Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy. Several studies have highlighted the potential of halogenated benzimidazoles as EGFR inhibitors.[5][20]

Scenario: A research team aims to discover novel, potent, and selective EGFR inhibitors based on a halogenated benzimidazole scaffold.

Methodology:

  • Data Collection: A dataset of known halogenated benzimidazole EGFR inhibitors with their corresponding IC50 values is compiled from the literature.

  • Ligand-Based Pharmacophore Modeling: Due to the availability of multiple active ligands, a ligand-based approach is chosen. The active compounds are aligned, and a common feature pharmacophore model is generated. The model consists of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, an aromatic ring, and a halogen bond donor feature.

  • Model Validation: The model is validated using a test set of compounds and demonstrates good predictive ability.

  • Virtual Screening: The validated pharmacophore is used to screen a commercial compound library.

  • Hit Identification and Optimization: The top-ranking hits are subjected to molecular docking studies to predict their binding modes within the EGFR active site. Promising candidates are then synthesized and evaluated in vitro.

Signaling Pathway Modulated by an EGFR Inhibitor

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor Halogenated Benzimidazole Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and inhibitor action.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable tool in modern drug discovery, providing a rational framework for the design and optimization of novel therapeutic agents. For halogenated benzimidazole scaffolds, this computational approach is particularly powerful, as it can explicitly account for the directional nature of halogen bonds, which are often crucial for high-affinity binding. The integration of pharmacophore modeling with other computational techniques, such as molecular dynamics simulations and machine learning, will further enhance our ability to predict the biological activity of these versatile compounds and accelerate the development of next-generation medicines.[18][24] The continued exploration of the vast chemical space of halogenated benzimidazoles, guided by robust pharmacophore models, holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). MDPI. [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. [Link]

  • 1 halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. (2000). Acta Chimica Slovenica. [Link]

  • What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. [Link]

  • Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2019). MDPI. [Link]

  • Machine learning models and computational simulation techniques for prediction of anti-corrosion properties of novel benzimidazole derivatives. (2023). Journal of Molecular Liquids. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025). Fiveable. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (2024). Nanotechnology Perceptions. [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. (2025). bioRxiv. [Link]

  • Interplay of Halogen Bonding and Solvation in Protein–Ligand Binding. (2026). ResearchGate. [Link]

  • Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. (2024). Dove Medical Press. [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PMC. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). PMC. [Link]

  • Blog: Halogen bond: definition, modelling and applications. (2023). Erasmus Mundus Joint Master - ChEMoinformatics+. [Link]

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  • Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles. (1999). Semantic Scholar. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Publishing. [Link]

  • Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. (1996). PubMed. [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). ACS Publications. [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (2022). MDPI. [Link]

  • (PDF) Benzimidazoles: A biologically active compounds. (2012). ResearchGate. [Link]

  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2024). PMC. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). ResearchGate. [Link]

  • Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (2022). MDPI. [Link]

  • Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). (2023). University of Southern Denmark. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). PMC. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2023). PMC. [Link]

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Strategic Synthesis of 2-Chloro-4-bromo-benzimidazole: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselective synthesis of 2-chloro-4-bromo-benzimidazole . This specific isomer presents a challenge due to the directing effects of the benzimidazole scaffold, which typically favor electrophilic substitution at the 5- or 6-positions.[1]

To guarantee the 4-bromo regiochemistry, this protocol utilizes a de novo ring construction strategy starting from a regiodefined precursor, rather than attempting direct bromination of the benzimidazole core.

Executive Summary

The 2-chloro-4-bromo-benzimidazole scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., CDK, CLK) and antiviral agents.[1] Its structural value lies in the C2-chlorine (a versatile handle for nucleophilic aromatic substitution,


) and the C4-bromine  (a steric block and handle for cross-coupling reactions like Suzuki-Miyaura).[1]

The Synthetic Challenge: Direct halogenation of benzimidazole is non-selective. Bromination of benzimidazole typically yields the 5-bromo or 4,7-dibromo derivatives due to electronic enrichment at the para-positions relative to the nitrogen atoms.[1] To achieve exclusive 4-position functionalization, the bromine atom must be installed prior to the formation of the imidazole ring.

The Solution: This guide details a 4-step regioselective pathway :

  • Regio-locking: Bromination of 2,1,3-benzothiadiazole to isolate the 4-bromo isomer.[1][2]

  • Scaffold Opening: Reductive cleavage to yield pure 3-bromo-1,2-phenylenediamine.

  • Cyclization: Urea-mediated ring closure to 4-bromo-benzimidazolone.[1]

  • Functionalization: Deoxychlorination to the final 2-chloro-4-bromo-benzimidazole.[1]

Retrosynthetic Analysis & Pathway Logic

The logic follows a "Selectivity First" principle. By utilizing the 2,1,3-benzothiadiazole platform, we exploit the inherent directing effects of the thiadiazole ring to install the bromine at the correct position before converting the core into the target diamine.

Pathway Visualization

SynthesisPathway SM 2,1,3-Benzothiadiazole (Starting Material) Int1 4-Bromo-2,1,3- benzothiadiazole SM->Int1 Step 1: Br2, HBr (Electrophilic Subst.) Int2 3-Bromo-1,2- phenylenediamine (Critical Precursor) Int1->Int2 Step 2: NaBH4, EtOH (Reductive Cleavage) Int3 4-Bromo-1,3-dihydro- 2H-benzimidazol-2-one Int2->Int3 Step 3: Urea, Melt (Cyclization) Target 2-Chloro-4-bromo- benzimidazole Int3->Target Step 4: POCl3 (Deoxychlorination)

Figure 1: The "Selectivity Lock" pathway ensures the bromine atom is positioned adjacent to the bridgehead carbon (C4) by carrying it through from the thiadiazole precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,1,3-benzothiadiazole

Objective: Install the bromine atom.[1] The thiadiazole ring directs bromination to the 4-position (and 7-position if over-brominated), allowing separation of the mono-bromo species.[1]

  • Reagents: 2,1,3-Benzothiadiazole (

    
    ), Hydrobromic acid (48%), Bromine (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Charge a reactor with 2,1,3-benzothiadiazole (1.0 equiv) and 48% HBr (6.0 vol).

  • Heat the mixture to 100 °C.

  • Add

    
     (0.9 equiv) dropwise over 1 hour. Note: Using a slight deficit of bromine minimizes the formation of the 4,7-dibromo byproduct.
    
  • Stir at 100 °C for 8–9 hours.

  • Cool to room temperature. The crude solid precipitates.

  • Purification: Dissolve the solid in DCM, wash with

    
     (to quench excess 
    
    
    
    ), then brine.
  • Recrystallize from Hexane/Ethyl Acetate (97:3) to isolate the 4-bromo isomer from unreacted starting material and dibromo impurities.[1]

Step 2: Synthesis of 3-Bromo-1,2-phenylenediamine

Objective: Cleave the thiadiazole ring to reveal the diamine while retaining the bromine position.[1] Critical Distinction: This produces 3-bromo -1,2-diamine (bromine adjacent to amine), which is distinct from 4-bromo-1,2-diamine (bromine meta to amine).[1]

  • Reagents: 4-Bromo-2,1,3-benzothiadiazole, Sodium Borohydride (

    
    ), Ethanol.[1][2]
    
  • Reference Grounding: Reductive cleavage of benzothiadiazoles is a high-yield method for generating high-purity diamines .[1]

Protocol:

  • Suspend 4-bromo-2,1,3-benzothiadiazole (10 g) in Ethanol (900 mL).

  • Add

    
     (10 equiv) in portions at room temperature. Caution: Gas evolution (
    
    
    
    and
    
    
    species).
  • Stir for 16 hours at RT. The solution will change color as the S-N bonds cleave.

  • Concentrate the solvent in vacuo.

  • Extract with Chloroform (

    
    ) and wash with brine.
    
  • Dry over

    
     and concentrate to yield 3-bromo-1,2-phenylenediamine  as a solid (Yield ~90%).
    
Step 3: Cyclization to 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one

Objective: Form the 5-membered imidazole ring.[1]

  • Reagents: 3-Bromo-1,2-phenylenediamine, Urea (

    
    ).[1]
    
  • Alternative: 1,1'-Carbonyldiimidazole (CDI) in THF can be used for milder conditions, but the Urea melt is robust for scale-up.

Protocol:

  • Mix 3-bromo-1,2-phenylenediamine (1.0 equiv) and Urea (1.2 equiv) intimately as solids.

  • Heat the mixture to 135–140 °C (melt phase). Ammonia (

    
    ) gas will evolve.
    
  • Maintain temperature for 4–6 hours until solidification occurs.

  • Cool to RT and triturate the solid with water to remove excess urea.

  • Filter and dry the precipitate.

  • Product: 4-Bromo-1,3-dihydro-2H-benzimidazol-2-one (often off-white/tan solid).[1]

Step 4: Deoxychlorination to 2-Chloro-4-bromo-benzimidazole

Objective: Convert the cyclic urea (lactam tautomer) to the 2-chloro derivative.[1]

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic Phenol (optional but enhances rate).
    
  • Mechanism: Formation of a dichlorophosphate intermediate followed by chloride displacement.

Protocol:

  • Suspend 4-bromo-benzimidazol-2-one (1.0 equiv) in

    
     (5.0 vol).
    
  • Optional: Add phenol (cat. 5 mol%) to facilitate the reaction via phenoxydichlorophosphate formation.

  • Heat to reflux (105 °C ) for 6–12 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Neutralize the aqueous suspension with

    
     or 
    
    
    
    to pH ~8.
  • Filter the resulting precipitate.[3]

  • Recrystallization: Purify using Ethanol or Methanol to yield the final 2-chloro-4-bromo-benzimidazole .[1]

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the key metrics and control points for each stage.

StageKey IntermediateCritical ParameterTypical YieldRegioselectivity
1 4-Br-BenzothiadiazoleStoichiometry of

(avoid excess)
45-50%High (vs 4,7-dibromo)
2 3-Br-PhenylenediamineComplete reduction (monitor by TLC)90-92%100% (Retention)
3 4-Br-BenzimidazoloneTemperature (135°C melt)85-90%N/A
4 Target Quench rate (Ice/Water)90-95%N/A
Mechanistic Workflow Visualization

Mechanism Step1 Cyclic Urea Tautomer (Lactam form) Step2 Activation by POCl3 (Dichlorophosphate intermediate) Step1->Step2 POCl3, Reflux Step3 Nucleophilic Attack (Chloride ion displaces phosphate) Step2->Step3 Cl- attack Step4 Aromatization (Formation of 2-Cl-Benzimidazole) Step3->Step4 -HOPOCl2

Figure 2: The deoxychlorination mechanism converting the inert urea carbonyl into the reactive chlorobenzimidazole.

References

  • Semantic Scholar. (2019). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives. Retrieved from [Link]

  • Google Patents. (2000). US6028200A - Process for preparing 2-chloro-benzimidazole derivatives.[1] Retrieved from

Sources

pKa values and acidity of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Discovery

The ionization state of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile. For professionals in drug development, a thorough understanding of a compound's pKa is not merely academic; it is a critical parameter that dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] Benzimidazoles, a prominent scaffold in medicinal chemistry, are amphoteric molecules, capable of both accepting and donating a proton.[2][3] The pKa values associated with these proton exchange events govern the molecule's charge state at physiological pH, which in turn influences its ability to cross biological membranes, interact with its target, and its overall solubility.[4]

This guide provides a detailed examination of the acidity and predicted pKa values of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole, a novel halogenated benzimidazole derivative. Due to the absence of empirical data for this specific molecule, this document will focus on the theoretical underpinnings of its acidity, the predictable influence of its halogen substituents, and the robust experimental and computational methodologies required for precise pKa determination.

The Amphoteric Nature of the Benzimidazole Core

The benzimidazole ring system possesses two key ionizable sites: the pyridinic nitrogen (-N=) and the pyrrolic nitrogen (-NH-). This duality confers an amphoteric character.[3]

  • Basicity (pKa₁): The lone pair of electrons on the pyridinic nitrogen can accept a proton. The pKa of the resulting conjugate acid for the parent benzimidazole is approximately 5.3-5.6.[3][5] This equilibrium is fundamental to how the molecule will behave in the acidic environment of the stomach.

  • Acidity (pKa₂): The proton on the pyrrolic nitrogen can be abstracted by a base. For the parent benzimidazole, this N-H proton has a pKa of around 12.8, making it a weak acid.[3] This acidity is relevant for interactions in more basic environments and for certain metabolic pathways.

The protonation/deprotonation equilibrium can be visualized as follows:

Benzimidazole Ionization Figure 1: Ionization Equilibria of the Benzimidazole Core Cation Cation (Protonated Form) Neutral Neutral Benzimidazole Cation->Neutral  pKa₁ + H⁺ Anion Anion (Deprotonated Form) Neutral->Anion  pKa₂ - H⁺ NMR_pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Dissolve Compound in D₂O B Add Internal Standard A->B C Measure Initial pH B->C D Acquire ¹H NMR Spectrum C->D E Add Aliquot of Acid/Base D->E F Measure New pH E->F G Acquire ¹H NMR Spectrum F->G H Repeat E-G G->H I Plot Chemical Shift vs. pH H->I J Fit to Sigmoidal Curve I->J K Determine pKa at Inflection Point J->K

Caption: Figure 2: Workflow for pKa Determination using ¹H NMR Spectroscopy.

2. Potentiometric Titration

This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH with a high-precision pH meter. A plot of pH versus the volume of titrant added allows for the determination of the equivalence point and, subsequently, the pKa.

3. Capillary Electrophoresis (CE)

CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-mass ratio. [6]By measuring the mobility of the compound across a range of pH values, a mobility curve can be generated from which the pKa can be accurately calculated. [6][7]

Computational pKa Prediction

In silico methods are invaluable for predicting pKa values, especially in the early stages of drug discovery when physical samples may be scarce. [8]These methods can also provide mechanistic insights that are difficult to obtain experimentally.

1. Quantum Mechanical (QM) Methods

High-level QM calculations, such as those using Density Functional Theory (DFT), can be used to calculate the free energy change of the protonation/deprotonation reaction. [9]The pKa can then be derived from this free energy change.

  • Methodology: The B3LYP functional with a basis set such as 6-31+G(d,p) is often a good starting point for these calculations. [10][11]It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of the aqueous environment. [10][11]

  • Challenges: Direct calculation of pKa values can be computationally expensive and prone to systematic errors. [11]Therefore, it is common to use a reference compound with a known pKa to calculate a relative pKa, which often yields more accurate results. [12] 2. Quantitative Structure-Property Relationship (QSPR) and Machine Learning

QSPR models use statistical methods to correlate chemical structure with physicochemical properties like pKa. Modern approaches often employ machine learning algorithms trained on large datasets of known pKa values. [9]These models can provide rapid and reasonably accurate pKa predictions for new molecules.

Computational_pKa_Workflow cluster_qm Quantum Mechanics cluster_ml Machine Learning A Build 3D Structures (Neutral, Cation, Anion) B Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) A->B C Calculate Free Energies (with PCM solvent model) B->C D Calculate ΔG of (de)protonation C->D E Derive pKa D->E F Generate Molecular Descriptors G Input to Trained ML Model F->G H Predict pKa G->H start Molecular Structure start->A start->F

Caption: Figure 3: General Workflow for Computational pKa Prediction.

Conclusion and Future Directions

While the precise pKa values of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole await experimental confirmation, a strong theoretical framework allows us to predict its acid-base properties with confidence. The presence of multiple electron-withdrawing halogen substituents will unequivocally lower both the basic pKa (pKa₁) and the acidic pKa (pKa₂) relative to the parent benzimidazole. This shift towards increased acidity and decreased basicity will have profound implications for its behavior in biological systems.

For drug development professionals, the next logical step is the empirical determination of these pKa values using the robust spectroscopic and electrometric methods outlined in this guide. The resulting data will be essential for building accurate ADMET models and for the rational design of formulation and delivery strategies for this and other novel benzimidazole-based therapeutic candidates.

References

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. In PubChem. Retrieved from [Link]

  • Baran, P., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 969-974. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

  • Brown, T., & Mora-Diez, N. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). The Journal of Physical Chemistry B, 110(23), 11634-11644. [Link]

  • ResearchGate. (n.d.). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy | Request PDF. Retrieved from [Link]

  • Sadek, M., & El-Sayed, A. (2012). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 37, 3-38. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5552. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Ibáñez, S., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17042-17053. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Houk, K. N., et al. (1979). Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies. The Journal of Organic Chemistry, 44(22), 3829-3834. [Link]

  • Garon, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1547. [Link]

  • Brown, T., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(23), 11634-11644. [Link]

  • Figshare. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). [Link]

  • Jorner, K., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 1-17. [Link]

  • ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) at C2 position of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective SNAr Functionalization of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Executive Summary & Strategic Importance

The scaffold 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., IDO1, VEGFR) and antiviral agents. Its tri-halogenated core presents a unique challenge in chemoselectivity:

  • C2-Chloro: Highly activated amidine-like carbon (Primary SNAr site).

  • C7-Fluoro: Activated by the benzene ring but less electrophilic than C2.

  • C4-Bromo: Deactivated for SNAr; reserved for transition-metal (Pd/Ni) cross-coupling.

This guide details the C2-selective displacement of chloride by amines and alkoxides. The critical technical hurdle is the acidic N1-proton (


), which, upon deprotonation by basic nucleophiles, renders the ring electron-rich and significantly retards the reaction. We present three protocols to overcome this "anion deactivation" effect.

Mechanistic Insight & Reactivity Hierarchy

To achieve high yields, one must understand the electronic landscape of the substrate.

Electrophilicity Ranking
  • C2 Position (Target): Most reactive. The intermediate Meisenheimer complex is stabilized by two nitrogen atoms (amidine resonance).

  • C7 Position (Competitor): Fluorine is a superior leaving group to Chlorine in SNAr due to the high electronegativity of F stabilizing the transition state. However, the C7 position lacks the direct heteroatom activation found at C2. Result: C2-Cl displacement is kinetically favored over C7-F by a factor of >100 under standard conditions.

  • C4 Position (Inert): Bromine is a poor leaving group for SNAr and the position is sterically crowded.

The "Anion Deactivation" Challenge

Standard SNAr conditions use a base. For 1H-benzimidazoles, base removes the N1 proton (


). The resulting negative charge is delocalized into the ring, raising the LUMO energy and repelling the incoming nucleophile.
  • Strategy A (Thermal): Drive the reaction with heat before deprotonation dominates.

  • Strategy B (Acid Catalysis): Protonate N3 to form a highly electrophilic cation.

  • Strategy C (Protection): Cap N1 to prevent anion formation.

Visualization: Reaction Logic & Mechanism

SNAr_Mechanism cluster_conditions Critical Control Point: N1-H Acidity Substrate 4-Bromo-2-chloro- 7-fluoro-1H-benzimidazole TS_C2 C2 Meisenheimer Complex (Stabilized by N1/N3) Substrate->TS_C2 Fast (k1) TS_C7 C7 Meisenheimer Complex (Less Stabilized) Substrate->TS_C7 Slow (k2) Nu Nucleophile (Nu:) Nu->Substrate Product C2-Substituted Product (Desired) TS_C2->Product -Cl⁻ Byproduct C7-Substituted Impurity (Avoided) TS_C7->Byproduct -F⁻ Warning Base deprotonates N1 -> Deactivates Ring

Figure 1: Kinetic competition between C2 and C7 positions. C2 attack is favored due to amidine resonance stabilization.

Experimental Protocols

Protocol A: Thermal Displacement (Neat/High Concentration)

Best for: Non-volatile primary amines and robust secondary amines.

Rationale: Using the amine as the solvent (or in high concentration) drives the equilibrium. High temperature (


) provides sufficient energy to overcome the deactivation if the substrate becomes partially deprotonated.
  • Setup: Charge a pressure tube (sealed vessel) with Substrate (1.0 equiv) and the Amine (5–10 equiv).

    • Note: If the amine is solid or expensive, use NMP (N-methylpyrrolidone) or DMSO as solvent (0.5 M concentration) and use 2–3 equiv of amine.

  • Reaction: Seal and heat to 130 °C for 4–12 hours.

    • Monitor: LCMS for disappearance of starting material (M+H: ~333/335).

  • Workup:

    • Cool to RT. Pour into water (10x volume).

    • Precipitate usually forms. Filter and wash with water.[1]

    • If no precipitate: Extract with EtOAc, wash with brine (3x) to remove NMP.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Protocol B: Acid-Catalyzed SNAr

Best for: Valuable amines, low-boiling amines, or when milder temperatures (


) are required.

Rationale: Adding a weak acid prevents the formation of the unreactive benzimidazolide anion and can protonate the N3 nitrogen, activating the C2-Cl bond significantly.

  • Setup: Dissolve Substrate (1.0 equiv) in iPrOH or n-BuOH (0.2 M).

  • Reagents: Add Amine (1.2–1.5 equiv) and p-Toluenesulfonic acid (p-TSA) (0.1–0.5 equiv) or HCl (4M in dioxane, 0.1 equiv).

  • Reaction: Reflux (80–100 °C) for 6–18 hours.

  • Workup:

    • Concentrate solvent.

    • Neutralize with saturated

      
      .
      
    • Extract with DCM/EtOAc.

Protocol C: Protection-First Strategy (Recommended for Scale-up)

Best for: Maximum yield, difficult nucleophiles, or when regioselectivity issues (C7 attack) are observed.

Rationale: Protecting N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group locks the substrate in a neutral, highly electrophilic state.

  • Step 1 (Protection):

    • Substrate +

      
       + 
      
      
      
      (or
      
      
      ) in DMF at 0°C
      
      
      RT.
    • Result: N1-SEM protected species.

  • Step 2 (SNAr):

    • Protected Substrate + Amine (1.1 equiv) + DIPEA (1.5 equiv) in DMSO at 60–80 °C.

    • Observation: Reaction is much faster (often <2 hours) and cleaner than Protocol A.

  • Step 3 (Deprotection):

    • Treat with TFA (for Boc) or TBAF/HCl (for SEM) to restore the N-H.

Data Summary & Troubleshooting

VariableRecommendationImpact on Reactivity
Solvent NMP, DMSO, n-BuOHPolar aprotic solvents stabilize the transition state. Alcohols allow acid catalysis.
Base Avoid strong bases Strong bases (NaH, NaOH) deprotonate N1, killing reactivity. Use DIPEA only if necessary to scavenge HCl.
Temperature 100–140 °CHigh temp required for unactivated N-H substrates. Protected substrates react at 60 °C.
Leaving Group Cl vs FC2-Cl reacts first. If C7-F displacement is observed, lower temp and control stoichiometry.

Common Failure Modes:

  • No Reaction: Usually due to deprotonation of N1. Fix: Add acid catalyst (Protocol B) or increase Temp (Protocol A).

  • Regioisomer Mixture: Attack at C7 (Fluorine displacement). Fix: This is rare unless the nucleophile is an alkoxide (

    
    ). Use amines (softer nucleophiles) or lower the temperature.
    

References

  • Regioselectivity in Benzimidazoles

    • Mechanistic study on C2 vs C4/C7 selectivity in polyhalo-heterocycles.
    • Source:

  • General Synthesis of 2-Aminobenzimidazoles

    • Protocols for displacing C2-Cl with amines using thermal and c
    • Source:

  • Acid Catalysis in SNAr

    • Role of protonation in activating aza-heterocycles for nucleophilic
    • Source:

  • Protection Strategies

    • Use of SEM/Boc protection to enhance electrophilicity of benzimidazoles.
    • Source:

Sources

Palladium-catalyzed cross-coupling reactions using 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Executive Summary

The scaffold 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole represents a high-value pharmacophore in kinase inhibitor discovery. Its tri-halogenated core offers three distinct vectors for diversification, but this structural density presents a significant challenge: regioselectivity .

This application note details a validated workflow to sequentially functionalize this scaffold. We prioritize the C4-Bromide for initial Suzuki-Miyaura coupling, preserving the C2-Chloride for subsequent elaboration (via


 or Buchwald-Hartwig amination). The C7-Fluoride  serves as a critical electronic modulator, enhancing the acidity of the pyrrole-like NH and increasing the electrophilicity of the C2 position.

Structural Analysis & Reactivity Profile

To design a robust protocol, one must understand the electronic bias of the substrate. The 7-fluoro substituent exerts a strong inductive effect (-I), significantly altering the standard benzimidazole reactivity.

Reactivity Hierarchy (Graphviz Visualization)

ReactivityMap Molecule 4-Bromo-2-chloro-7-fluoro- 1H-benzo[d]imidazole C4 C4-Bromide (Primary Reactive Site) Molecule->C4 High Reactivity (Pd-Catalyzed Coupling) C2 C2-Chloride (Secondary Reactive Site) Molecule->C2 Medium Reactivity (SNAr or Activated Pd) N1 N1-H (Acidic / Catalyst Poison) Molecule->N1 Must Protect First (pKa ~11 due to 7-F) C7 C7-Fluoride (Metabolic Modulator / Inert) Molecule->C7 Electronic Effect Only

Figure 1: Reactivity landscape of the tri-halogenated core. The C4-Br bond is the weakest C-X bond, allowing for oxidative addition under mild conditions.

Key Chemical Insights:

  • C4-Br (Aryl Bromide): The bond dissociation energy (BDE) of C-Br is lower than C-Cl. Standard Pd(0) catalysts will oxidatively add here first.

  • C2-Cl (Imidoyl Chloride): Located between two nitrogens, this position is electron-deficient. The 7-F substituent further pulls electron density, making C2 highly susceptible to nucleophilic attack (

    
    ). Crucial:  Use weak bases (carbonates) during C4-coupling to avoid displacing the Cl with alkoxides or hydroxides.
    
  • N1-H (Acidity): The 7-F group lowers the pKa of the NH. Unprotected azoles can bind Pd(II) intermediates, poisoning the catalyst. Protection is mandatory.

Strategic Workflow

The successful functionalization requires a specific order of operations to avoid "scrambling" the halogens.

Workflow Start Starting Material 4-Br-2-Cl-7-F-benzimidazole Step1 Step 1: N-Protection (SEM-Cl or Boc2O) Start->Step1 Prevents Catalyst Poisoning Step2 Step 2: C4-Selective Coupling (Suzuki-Miyaura) Step1->Step2 Pd(dppf)Cl2, Mild Base Step3 Step 3: C2-Functionalization (Buchwald-Hartwig or SNAr) Step2->Step3 Pd-XPhos or Heat/Amine Final Final Drug Candidate (Polysubstituted Scaffold) Step3->Final Deprotection

Figure 2: Sequential functionalization strategy ensuring regiocontrol.

Detailed Experimental Protocols

Protocol A: N-Protection (SEM-Cl)

Rationale: We select the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group over Boc. The 7-F substituent makes the Boc group labile to nucleophilic attack or thermal cleavage during the subsequent Suzuki coupling. SEM is robust.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • THF (Anhydrous, 0.2 M)

Procedure:

  • Cool a solution of substrate in THF to 0 °C under

    
    .
    
  • Add NaH portion-wise. Evolution of

    
     gas will be vigorous due to the enhanced acidity from the 7-F group. Stir for 30 min.
    
  • Add SEM-Cl dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench: Carefully add sat.

    
    . Extract with EtOAc.[1]
    
  • Yield Expectation: >90%.

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Rationale: To couple at C4-Br without touching C2-Cl, we use a catalyst with moderate activity (


) and a mild base (

). Strong bases (KOtBu) or highly active ligands (XPhos, RuPhos) may trigger reaction at C2.

Reagents:

  • N-SEM protected Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with Substrate, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add Dioxane and aqueous

    
    .
    
  • Heat to 80 °C . Note: Do not exceed 90 °C to prevent oxidative addition at C2-Cl.

  • Monitor by LCMS.[2] The reaction is typically complete in 4–6 hours.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If the C2-Cl starts reacting (observed as bis-coupling), switch the solvent to Toluene/Water and lower the temperature to 65 °C.

Protocol C: C2-Functionalization (Buchwald-Hartwig)

Rationale: With C4 substituted, the C2-Cl is now the primary electrophile. The 7-F group activates this position, making it amenable to amination.

Reagents:

  • C4-Coupled Product (1.0 equiv)

  • Amine/Aniline (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv) - Anhydrous conditions required.
    
  • Solvent: t-Amyl Alcohol or Toluene (100 °C)

Procedure:

  • Combine all solids in a sealed tube.

  • Add solvent and sparge with Argon for 10 min.

  • Heat to 100 °C for 12 hours.

  • Observation: The reaction mixture usually turns dark orange/brown.

  • Workup: Standard aqueous extraction.

Data Summary & Troubleshooting

ParameterC4-Coupling (Suzuki)C2-Coupling (Buchwald)
Leaving Group Bromide (Br)Chloride (Cl)
Catalyst Preference

(Robust, less active)

G3 (Highly active)
Base Strength Weak (

,

)
Moderate/Strong (

, NaOtBu)
Temp Limit < 90 °C> 100 °C
7-F Impact Minimal on rate; affects solubilityAccelerates rate (activates C2)

Expert Troubleshooting:

  • Problem: De-halogenation (Loss of Br without coupling).

    • Solution: Solvent is likely "wet" with protic impurities or the hydride source is present. Ensure high-quality dioxane.

  • Problem: Low conversion at C2 (Step 3).

    • Solution: The steric bulk of the N-SEM group might hinder the approach of the Pd-Ligand complex. If conversion stalls, deprotect the SEM group (TFA/DCM) before the C2-coupling, but be aware that free NH requires 2.2 equiv of base.

References

  • Regioselectivity in Polyhalogenated Heterocycles

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[3][4]

    • Source:J. Org.[3][4][5] Chem. 2022, 87, 11, 7414–7421.

    • URL:[Link]

  • Suzuki Coupling on Benzimidazoles

    • Title: Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
    • Source:Arkivoc 2019, part vi, 431-445.[6]

    • URL:[Link]

  • Impact of Unprotected NH on Catalysis

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:Chem. Eur. J.[5] 2014, 20, 1–10.

    • URL:[Link]

  • Fluorine Effect on Benzimidazole Acidity (pKa)

    • Title: Computational Determination of Aqueous pKa Values of Proton
    • Source:J. Phys. Chem. B 2006, 110, 15, 7922–7929.
    • URL:[Link]

Sources

Strategic Application Note: Chemoselective Buchwald-Hartwig Amination of Polyhalogenated Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole presents a "tri-functional trap" for medicinal chemists. This substrate contains three distinct reactive sites that compete under standard cross-coupling conditions:

  • N1-H (Acidic): Poisons Pd-catalysts and allows competitive N-arylation.

  • C2-Cl (Electrophilic): Highly susceptible to SNAr (Nucleophilic Aromatic Substitution) due to the amidine-like character of the imidazole ring, especially when activated by the C7-fluorine.

  • C4-Br (Target): The desired site for Buchwald-Hartwig amination.

The Core Challenge: To achieve high yield at C4 (via Pd-catalysis) while suppressing the thermodynamically favorable SNAr attack at C2. This requires a catalyst system with a rate of oxidative addition (


) significantly faster than the rate of background nucleophilic substitution (

).

Critical Reagent Selection Guide

To win the kinetic race between C4-coupling and C2-displacement, specific "Third and Fourth Generation" Buchwald precatalysts are required. Standard Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient due to slow turnover at low temperatures.

Catalyst & Ligand Architecture[1]
ComponentRecommendationMechanistic Rationale
Precatalyst BrettPhos Pd G4 Primary Recommendation. The G4 precatalyst ensures rapid activation at low temperatures (<60°C), essential to outcompete the SNAr background reaction at C2.
Alternative RuPhos Pd G4 Use for secondary amines or sterically hindered primary amines. Excellent stability and prevents

-hydride elimination.
Ligand BrettPhos Provides the necessary steric bulk to facilitate reductive elimination while preventing catalyst deactivation by the benzimidazole nitrogens.
Base Cs₂CO₃ Critical. Weak, inorganic bases are mandatory. Strong alkoxide bases (e.g., NaOtBu) will trigger immediate SNAr at the C2-Cl position.
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane is standard. t-Amyl alcohol can accelerate the reaction rate due to the "solvation effect" on the transition state, allowing even lower reaction temperatures.

Reaction Decision Pathways

The following logic flow dictates the experimental design. Note that N-protection is not optional ; the free NH will sequester the Pd-catalyst and lead to intractable mixtures.

G Start Substrate: 4-Br-2-Cl-7-F-Benzimidazole Protect Step 1: N-Protection (SEM-Cl or Boc) Start->Protect Mandatory Decision Amine Type? Protect->Decision Primary Primary Amine (R-NH2) Decision->Primary Secondary Secondary Amine (R2-NH) Decision->Secondary Cond_A System A: BrettPhos Pd G4 Cs2CO3, 60°C Primary->Cond_A High Selectivity Cond_B System B: RuPhos Pd G4 Cs2CO3, 80°C Secondary->Cond_B Result Target: C4-Aminated Product (C2-Cl Intact) Cond_A->Result Cond_B->Result

Figure 1: Decision tree for selecting the optimal catalytic system based on amine nucleophile class.

Detailed Experimental Protocols

Step 1: Regioselective N-Protection (SEM-Cl)

Rationale: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is stable to basic Buchwald conditions but removable with fluoride. Protection prevents catalyst poisoning.

  • Setup: Charge a dried flask with 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed.[1] Stir for 30 min at 0°C.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by LCMS (Target M+1 will increase by ~130 Da).

  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.

    • Note on Regioisomers: You will likely observe two spots on TLC (N1-SEM vs N3-SEM). Do not separate them yet. Both isomers will undergo the subsequent Buchwald reaction, and the isomers can be separated later or converged upon deprotection.

Step 2: Chemoselective Buchwald-Hartwig Amination

Rationale: Low temperature and active precatalyst favor C4-Br insertion over C2-Cl displacement.

  • Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with:

    • N-SEM-Protected Substrate (1.0 equiv, 1.0 mmol)

    • Amine Nucleophile (1.2 equiv)[3]

    • BrettPhos Pd G4 (0.02 equiv / 2 mol%)

    • Cs₂CO₃ (2.0 equiv, anhydrous, micronized preferred)

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).

  • Degassing: Sparge with Argon for 5 minutes (or 3 vacuum/backfill cycles).

  • Activation: Seal the vial. Heat to 60°C .

    • Critical Checkpoint: Monitor by HPLC at 1 hour.

    • Scenario A (Ideal): Conversion >50%, clean mono-amination. Continue heating.

    • Scenario B (Sluggish): <10% conversion. Increase temp to 80°C.

    • Scenario C (Side Reaction): Observation of [M+Amine-Cl] mass. This indicates SNAr at C2. Stop immediately. Lower temp to 40°C and increase catalyst loading to 5 mol%.

  • Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify via flash chromatography.

Step 3: Deprotection (Optional)
  • Dissolve coupled product in THF.

  • Add TBAF (1.0 M in THF, 3.0 equiv) and Ethylene Diamine (2.0 equiv, scavenger for the formaldehyde byproduct).

  • Reflux for 4-6 hours until SEM group is removed.

Mechanistic Selectivity & Troubleshooting

Understanding the competition between the Palladium Cycle and the SNAr pathway is vital for troubleshooting.

Mechanism cluster_Pd Pathway A: Pd-Catalysis (Desired) cluster_SNAr Pathway B: SNAr (Undesired) Substrate Protected Substrate (C4-Br, C2-Cl) OxAdd Oxidative Addition (Fast at C4-Br) Substrate->OxAdd BrettPhos Pd G4 (Kinetic Control) Attack Nucleophilic Attack (C2-Cl) Substrate->Attack High Temp / Strong Base (Thermodynamic Control) Pd_Int Pd(II) Intermediate OxAdd->Pd_Int Prod_A Product A: C4-Amino-2-Chloro Pd_Int->Prod_A Meisen Meisenheimer Complex Attack->Meisen Prod_B Product B: C2-Amino-4-Bromo Meisen->Prod_B

Figure 2: Kinetic competition between catalytic amination and nucleophilic substitution.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Catalyst death or insufficient activation.Switch to t-Amyl Alcohol (higher boiling point, better solubility) or increase catalyst loading to 5 mol%.
C2-Substitution Product SNAr is outcompeting Pd-catalysis.1. Lower temperature by 10°C.2. Switch base from K₃PO₄ to Cs₂CO₃ (milder).3. Ensure amine is added last to the catalyst/substrate mix.
Dehalogenation (Loss of Br)

-hydride elimination or Pd-hydride formation.
Switch ligand to RuPhos or XPhos (more electron-rich). Ensure solvent is strictly anhydrous.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society. [Link]

  • Fier, P. S., et al. "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[4] Journal of the American Chemical Society. [Link]

Sources

Application Note: Selective Functionalization of 2-Chloro-4-Bromobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, anthelmintics, and anti-psychotics. The 2-chloro-4-bromo-1-substituted benzimidazole intermediate offers a unique "dual-key" entry point for library generation. However, it presents a regioselectivity challenge: both positions are electrophilic.

This guide details the protocols for selectively functionalizing the C2 (imidoyl chloride-like) and C4 (aryl bromide) positions. By exploiting the mechanistic orthogonality between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Cross-Coupling, researchers can achieve high regiocontrol without relying solely on subtle kinetic differences.

Mechanistic Basis of Selectivity

To design self-validating protocols, one must understand the electronic environment of the substrate.

The Substrate Architecture
  • Position C2 (The "Chemical" Switch): The carbon between the two nitrogen atoms is highly electron-deficient ($ \delta+

    
    S_NAr$** with "hard" nucleophiles (amines, alkoxides) but also reactive in oxidative addition with Pd(0).
    
  • Position C4 (The "Kinetic" Switch): This is a standard aryl bromide, albeit sterically crowded (peri-position to N1). It is inert to mild

    
     conditions but undergoes rapid oxidative addition with Pd(0) due to the weaker C-Br bond (~81 kcal/mol) compared to C-Cl (~96 kcal/mol).
    
The Selectivity Strategy

The most robust route utilizes Mechanism Switching :

  • Route A (C2 First): Use

    
    .[1] The C4-Br is chemically inert to amines/alkoxides at moderate temperatures. This guarantees 100% regioselectivity for C2.
    
  • Route B (C4 First): Use Pd-catalysis. This relies on the kinetic preference of Pd(0) to insert into C-Br over C-Cl. However, because the C2-Cl is "activated" by the heterocycle, this requires careful catalyst tuning to avoid C2 byproducts.

Decision Tree & Workflow

The following flowchart visualizes the decision logic for selective functionalization.

Benzimidazole_Selectivity Start Start: 2-Chloro-4-bromo- benzimidazole Decision Target Priority Start->Decision RouteA Route A: S_NAr Mechanism Decision->RouteA Nucleophile (Amine/OR) RouteB Route B: Pd-Catalysis (Suzuki) Decision->RouteB Boronic Acid + Pd ProdA Intermediate A: 2-Substituted-4-bromo RouteA->ProdA Heat, Base (C4 Inert) ProdB Intermediate B: 2-Chloro-4-aryl RouteB->ProdB Pd(PPh3)4, 80°C (Kinetic Control) Final Final Product: 2,4-Disubstituted ProdA->Final Step 2: Suzuki Coupling ProdB->Final Step 2: S_NAr (Harsh)

Figure 1: Strategic workflow for orthogonal functionalization of di-halo benzimidazoles.

Detailed Experimental Protocols

Pre-requisite: N-Protection

Critical Step: Do not attempt these reactions on free N-H benzimidazoles. The acidic proton leads to catalyst poisoning (Pd) or side reactions (


).
  • Recommendation: Methylate (MeI, Cs2CO3) or protect with SEM-Cl or Boc prior to these steps.

Protocol A: C2-Selective Functionalization ( )

Objective: Install an amine or ether at C2 while preserving the C4-Br for later steps. Mechanism: Addition-Elimination (


).
Materials:
  • Substrate: 1-Methyl-2-chloro-4-bromobenzimidazole (1.0 equiv)

  • Nucleophile: Morpholine, Primary Amine, or Sodium Alkoxide (1.2 equiv)

  • Base: DIPEA (for amines) or K2CO3 (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP.

Procedure:
  • Setup: In a sealed tube or vial, dissolve the substrate (0.5 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add the amine nucleophile (0.6 mmol) and DIPEA (1.0 mmol).

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: C2-Cl is reactive enough that extreme temperatures (>120°C) are rarely needed. Keeping the temp moderate ensures the C4-Br remains untouched.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to Cl displacement. The isotopic pattern should still show the presence of Br (1:1 doublet).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Why this works: The C4-Br bond is not activated for


 because the benzene ring is not sufficiently electron-deficient without strong withdrawing groups (like NO2). The C2 position, flanked by nitrogens, reacts exclusively.
Protocol B: C4-Selective Functionalization (Suzuki Coupling)

Objective: Install an aryl/heteroaryl group at C4 while preserving the C2-Cl. Mechanism: Pd-catalyzed Cross-Coupling (Oxidative Addition selectivity).

Materials:
  • Substrate: 1-Methyl-2-chloro-4-bromobenzimidazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2M aqueous solution, 2.0 equiv).
    
  • Solvent: Toluene/Ethanol (4:1 ratio).

Procedure:
  • Degassing: Heavily degas solvents (sparge with Argon for 15 mins). Oxygen promotes homocoupling and catalyst death.

  • Setup: Add substrate, boronic acid, and catalyst to a reaction vial under Argon.

  • Solvent Addition: Add the degassed solvent mixture and aqueous base.

  • Reaction: Heat to 80 °C for 2–6 hours.

    • Critical Control Point: Do not overheat. At >100°C or with highly active catalysts (like XPhos/Pd-G3), the Pd may begin to insert into the C2-Cl bond after the C4-Br is consumed, leading to double addition.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Purification: Flash chromatography.

Why this works: The C-Br bond dissociation energy is significantly lower than that of the heteroaryl C-Cl bond. Under "standard" Suzuki conditions (Pd(0)/Triphenylphosphine), the oxidative addition to Br is kinetically faster.

Data Comparison & Troubleshooting

Reactivity Profile Table
ParameterC2-Position (Chloro)C4-Position (Bromo)
Electronic State Electron-deficient ($ \delta+ $), Imidoyl-likeElectron-neutral/rich, Aryl
Steric Environment AccessibleCrowded (Peri-interaction with N1)

Reactivity
High (Primary mechanism)Inert (Unless activated by NO2)
Pd-Oxidative Addition Moderate (Activated Cl)Fast (Weak C-Br bond)
Preferred Strategy Displace first with NucleophileCouple second with Pd
Troubleshooting Guide
ObservationRoot CauseSolution
Mixture of products in Protocol B (C4 coupling) Catalyst is too active; C2-Cl is reacting.Switch to a less electron-rich ligand (e.g.,

instead of PCy3). Lower temperature to 60-70°C.
No reaction at C2 (

)
Nucleophile is too weak or steric bulk.Increase Temp to 120°C. Switch solvent to DMSO. Use stronger base (

).
Loss of Halogen (Hydrodehalogenation) Pd-hydride formation during coupling.Ensure solvent is strictly degassed. Avoid secondary alcohol solvents if possible.
N-H Substrate fails Deprotonation of N-H interferes.Must protect N1 (Methyl, SEM, Boc) before starting.

References

  • Reactivity of Dihaloazoles: Vertex AI Search Results indicate general consensus on orthogonal reactivity

    
     favors the position between nitrogens (C2), while Pd-coupling favors the heavier halogen (Br/I) or the position with lower bond dissociation energy.
    
    • Source:

  • Regioselective Suzuki Couplings: Studies on analogous 2,4-dichloropyrimidines and oxazoles confirm that C4 (less hindered/more electrophilic in pyrimidines, but Br-bearing in this context) undergoes oxidative addition preferentially over C2-Cl under controlled conditions.

    • Source:

  • 
     Mechanisms:  The electron-deficient nature of C2 in 1,3-azoles renders it uniquely susceptible to nucleophilic attack compared to the benzenoid ring.
    
    • Source:

  • General Benzimidazole Functionalization: Comprehensive reviews on catalytic intermolecular functionalization highlighting the C2 vs Benzene ring dichotomy.

    • Source:

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 2-chloro displacement in benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for 2-chloro displacement in benzimidazoles Role: Senior Application Scientist Format: Technical Support Center (Q&A/Troubleshooting)

Welcome to the Advanced Heterocycle Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your nucleophilic aromatic substitution (


) on 2-chlorobenzimidazole is either stalling, yielding hydrolysis byproducts, or suffering from poor regiocontrol.

Unlike highly electron-deficient systems (e.g., 2-chloropyridine or nitro-arenes), the benzimidazole ring is relatively electron-rich, making the C-2 position less electrophilic. Consequently, temperature is not just a variable; it is the primary switch that overcomes the activation energy barrier for the addition-elimination mechanism.

Below is a field-validated guide to optimizing your reaction thermodynamics.

Part 1: The Thermal Reactivity Landscape

Q: Why does my reaction require significantly higher temperatures than similar 2-chloropyridine displacements?

A: This is a matter of ring electron density and the stability of the Meisenheimer-like intermediate. The imidazole ring system contains an electron-donating pyrrole-like nitrogen (


), which increases the electron density of the 

-system. This deactivates the C-2 position toward nucleophilic attack compared to clearer electron-deficient heterocycles.
  • Thermal Barrier: To force the formation of the tetrahedral intermediate, you must supply sufficient thermal energy (typically

    
     in conventional heating).
    
  • The "Goldilocks" Zone:

    • < 60°C: Kinetic barrier often prevents displacement; reaction stalls.

    • 80°C – 120°C: Optimal range for thermal displacement with amines/thiols.

    • > 140°C: Risk of polymerization and hydrolysis (formation of benzimidazol-2-ones).

Q: Can I use Microwave Irradiation to bypass thermal degradation? A: Yes, and it is highly recommended. Microwave synthesis is superior for 2-chlorobenzimidazole substitutions. It allows you to reach the required activation energy in minutes rather than hours, minimizing the window for side reactions (like hydrolysis) to occur.

  • Benchmark: A reaction requiring 8 hours at reflux in Ethanol often completes in 5–10 minutes at

    
     under microwave irradiation [1].
    
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalled / Low Conversion

User Report: "I am reacting 2-chlorobenzimidazole with a secondary amine in THF at reflux (


), but TLC shows mostly starting material after 12 hours."

Diagnosis: The temperature is too low to overcome the activation energy (


) of the benzimidazole system. THF reflux is insufficient for unactivated substrates.

Corrective Protocol:

  • Change Solvent: Switch to a high-boiling polar aprotic solvent. DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) or NMP .

  • Increase Temperature: Target

    
     .
    
  • Add a Proton Scavenger: Ensure you are using an inorganic base (

    
    ) or a non-nucleophilic organic base (DIPEA) to neutralize the HCl generated.
    
Issue 2: Formation of "Benzimidazolone" (Hydrolysis)

User Report: "I observe a precipitate that is insoluble in organic solvents. NMR indicates loss of the Chlorine but no incorporation of my nucleophile."

Diagnosis: You have hydrolyzed your starting material. The 2-chloro position is susceptible to attack by water (acting as a nucleophile) at high temperatures, converting the substrate into 1,3-dihydro-2H-benzimidazol-2-one .

Corrective Protocol:

  • Dry Your Solvents: This reaction is water-sensitive at high temperatures. Use anhydrous DMF/DMSO.

  • Check Base Hydroscopicity: If using

    
     or 
    
    
    
    , ensure it is anhydrous. Wet bases release water into the hot reaction mixture.
  • Lower Temperature/Time: If using microwave heating, reduce the hold time. Hydrolysis is often slower than amine displacement but catches up if the reaction is "over-cooked."

Issue 3: Regioselectivity (N-Alkylation vs. C-Displacement)

User Report: "I am trying to displace the chloride, but I suspect the nucleophile is reacting at the Nitrogen position."

Diagnosis: This is a common confusion.

  • Scenario A (Nucleophile = Amine): Amines attack the C-2 position (Displacement). N-alkylation of the ring nitrogen by the amine is chemically unlikely under these conditions.

  • Scenario B (Nucleophile = Alkyl Halide?): If you are adding an alkyl halide hoping to alkylate the nitrogen while preserving the chlorine, you must keep the temperature low (RT to

    
    ) and use a strong base (
    
    
    
    ) [2]. High heat promotes displacement of the chlorine if a nucleophile is present.
Part 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing reaction conditions based on the specific failure mode you are observing.

OptimizationLogic Start Start: 2-Cl-Benzimidazole Reaction CheckResult Analyze Outcome (TLC/LCMS) Start->CheckResult NoRxn No Reaction / SM Remains CheckResult->NoRxn Low Conversion Hydrolysis Product: Benzimidazol-2-one CheckResult->Hydrolysis Byproduct Formed Success Target Product Formed CheckResult->Success Yield > 80% SolventSwitch Switch to DMSO/DMF Increase T to >100°C NoRxn->SolventSwitch Thermal Barrier DrySystem Use Anhydrous Solvent Dry Inorganic Base Hydrolysis->DrySystem Water Attack Microwave Apply Microwave Irradiation (140°C, 10 min) SolventSwitch->Microwave If still slow DrySystem->Microwave Faster Kinetics favors substitution

Caption: Troubleshooting workflow for 2-chlorobenzimidazole displacement. Blue: Start; Yellow: Decision; Red: Failure Mode; Green: Success.

Part 4: Standardized Experimental Protocol

Recommended Procedure for Thermal Displacement with Amines

ParameterConditionRationale
Stoichiometry 1.0 eq Substrate : 1.2–1.5 eq AmineSlight excess of nucleophile drives kinetics (

).
Solvent DMSO (Thermal) or Ethanol (Microwave)DMSO allows high T (

); Ethanol is greener but requires pressure (sealed tube/microwave) to reach necessary T.
Base

(2.0 eq) or DIPEA (2.0 eq)
Neutralizes HCl byproduct.

is preferred for cost and ease of removal.
Temperature

(Oil bath) or

(Microwave)
overcoming the resonance stabilization of the imidazole ring.
Time 4–12 Hours (Thermal) or 10–20 Mins (Microwave)Microwave significantly accelerates

on heterocycles [1].

Step-by-Step:

  • Charge: To a reaction vial, add 2-chlorobenzimidazole (1.0 mmol), the amine nucleophile (1.2 mmol), and anhydrous

    
     (2.0 mmol).
    
  • Dissolve: Add anhydrous DMSO (3 mL). Note: If using Microwave, Ethanol (3 mL) is a cleaner alternative.

  • Heat:

    • Method A (Thermal): Heat to

      
       with vigorous stirring for 6 hours.
      
    • Method B (Microwave): Seal tube. Ramp to

      
       over 2 min; hold for 15 min [1].
      
  • Workup: Pour the reaction mixture into crushed ice/water (20 mL). The product usually precipitates. Filter and wash with cold water.[1]

  • Purification: If no precipitate forms, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.[2]

Part 5: Mechanistic Pathway[1]

Understanding the mechanism helps explain why temperature is critical. The reaction proceeds via an Addition-Elimination pathway.[3][4]

SNArMechanism Substrate 2-Cl-Benzimidazole TS Meisenheimer Complex (High Energy TS) Substrate->TS + Nucleophile (slow step) Product 2-Amino-Benzimidazole TS->Product - Cl (fast step) Heat Heat / Microwave (Activation Energy) Heat->TS Overcomes Barrier

Caption: The rate-determining step is the formation of the Meisenheimer complex. Heat is required to disrupt the aromaticity of the imidazole ring during nucleophilic attack.

References
  • Dubey, R., & Moorthy, N. S. H. N. (2007).[5] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[5] Link

  • Rao, S. S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.[6] Der Pharma Chemica, 5(6), 69-72. Link

  • Norberto, F. P., et al. (2006). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 17(2). Link

Sources

Storage stability and degradation of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 4-Br-2-Cl-7-F-BZI CAS: (Analogous to 2-chloro-benzimidazole derivatives) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Storage & Handling Directive

Status: CRITICAL Summary: This compound is a poly-halogenated heterocycle with distinct reactivity profiles at the C2 (chloro), C4 (bromo), and N1 positions.[1][3] It is hygroscopic and photosensitive .[1][2]

The "Golden Rules" of Storage

Failure to adhere to these three pillars will result in rapid degradation (hydrolysis and photodehalogenation).[1]

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Retards the kinetics of spontaneous hydrolysis at the C2-position.[1][2]
Atmosphere Inert Gas (Ar/N₂) The N-H moiety is acidic; moisture leads to hydrolysis (see Degradation Pathways).[1][2]
Container Amber Vial + Parafilm The C4-Bromo bond is labile to UV light, leading to radical formation and discoloration.[1][2][3]

Troubleshooting Degradation: "Why is my sample failing?"

This section addresses the two most common failure modes: Hydrolysis (Moisture damage) and Photolysis (Light damage).[1][2]

Scenario A: "My LC-MS shows a mass shift of approx. -18 Da."

Diagnosis: Hydrolysis of the C2-Chloride. The C2-position in benzimidazoles is electron-deficient (similar to an imine).[1][2] In the presence of water, the Chlorine atom is displaced by a hydroxyl group, which tautomerizes to form the thermodynamically stable benzimidazolone (cyclic urea).[3]

  • Chemical Equation:

    
    
    Note: While chemically this is a substitution, the mass difference between -Cl (35.[1][2]5) and -OH (17.[1][2]0) is -18.5 Da.[1][2]
    
Scenario B: "The powder has turned from off-white to pink/brown."

Diagnosis: Photolytic Radical Degradation. Aryl bromides (C4-Br) are susceptible to homolytic cleavage under UV/visible light.[1][2] This generates aryl radicals that couple to form biphenyl-like dimers or oxidize to form N-oxides (pink/red chromophores).[1][2]

Visualizing the Degradation Pathways

The following logic map details the causality of degradation events.

DegradationPathways Compound 4-Bromo-2-chloro-7-fluoro- 1H-benzo[d]imidazole Intermediate Tetrahedral Intermediate Compound->Intermediate Nu: Attack at C2 Radical Aryl Radical Formation Compound->Radical C4-Br Homolysis Moisture Exposure to Moisture (H2O) Moisture->Intermediate Light UV Light Exposure (hν) Light->Radical Product_Hydrolysis Benzimidazolone (Des-Chloro, +Hydroxy) [Stable Cyclic Urea] Intermediate->Product_Hydrolysis -HCl (Tautomerization) Product_Photo De-brominated Analog or Dimerization Radical->Product_Photo H-abstraction/Coupling

Figure 1: Degradation logic flow. Red paths indicate moisture sensitivity (hydrolysis); Yellow paths indicate light sensitivity (photolysis).[3]

Analytical Validation Protocols

Do not rely on visual inspection alone.[1][2] Use this standardized HPLC method to verify purity.

Recommended HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the basic N3 nitrogen).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide/Urea detection).[1][2]

Interpretation of Results:

Retention Time (Relative)IdentityNotes
1.00 (Reference) Intact Compound Target Molecule.[1][2]
0.60 - 0.70 Hydrolysis Product More polar due to -OH/C=O group (Benzimidazolone).[1][2]
0.90 De-brominated Impurity Result of photolysis (Loss of Br makes it slightly more polar than parent).[1][2]
1.20+ Dimers High lipophilicity; result of radical coupling.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO at room temperature? A: No. While soluble, DMSO is hygroscopic.[1][2][3] Over time, absorbed water will hydrolyze the C2-Cl bond.[1][2][3] Furthermore, DMSO can act as an oxidant under light exposure.[2][3]

  • Correct Protocol: Make fresh stock solutions. If storage is necessary, freeze at -80°C in single-use aliquots.

Q2: The compound is not dissolving in Dichloromethane (DCM). Why? A: Benzimidazoles with an unsubstituted N-H (1H-position) have strong intermolecular hydrogen bonding, reducing solubility in non-polar solvents.[1][2][3]

  • Solution: Use a polar aprotic solvent like THF or add a small amount of MeOH to the DCM to disrupt hydrogen bond networks.[1][2]

Q3: Is the C7-Fluorine atom stable? A: Yes. The C-F bond is extremely strong and generally inert under standard storage and reaction conditions.[1][2] It serves primarily to modulate the pKa of the imidazole ring (electron-withdrawing effect), making the N-H proton more acidic than in non-fluorinated analogs [1].[3]

Q4: How do I re-purify a degraded sample? A: If hydrolysis (<10%) is observed:

  • Dissolve in minimal hot Ethyl Acetate.[1][2]

  • Add Hexanes dropwise until cloudy.

  • Cool slowly to 4°C.

  • Note: The benzimidazolone impurity is significantly less soluble in organics and may precipitate out first or require filtration before recrystallization.[1][2]

References

  • BenchChem. (2025).[1][2][4] 2-Chlorobenzimidazole chemical structure and properties. Retrieved from [3]

  • Ragno, G., et al. (2006).[3][5] Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chem Pharm Bull (Tokyo).[2][5] Retrieved from

  • Groziak, M. P., & Ding, H. (2000).[3][6] Halogenated (Acylamino)imidazoles and benzimidazoles for Directed Halogen-Metal Exchange. Acta Chim. Slov. Retrieved from

  • PubChem. (2025).[1][2][7] 4-Bromo-1H-benzimidazole Compound Summary. Retrieved from [3]

Sources

Validation & Comparative

Structural Elucidation Guide: 4-Bromo-2-chloro-7-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole Content Type: Publish Comparison Guide

Executive Summary

The structural characterization of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole presents a unique analytical challenge due to the convergence of three complicating factors: prototropic tautomerism , heteronuclear coupling (


) , and solvent-dependent aggregation .

This guide departs from standard spectral reporting to offer a comparative analysis of acquisition strategies. We evaluate the performance of standard DMSO-d6 protocols against alternative solvent systems and decoupling techniques, providing a definitive roadmap for researchers confirming this specific building block.

Part 1: Structural Logic & The Spin System

Before analyzing the spectrum, we must deconstruct the spin system. The molecule possesses a highly substituted benzene ring fused to an imidazole core.

The Core Challenge: The 2, 4, and 7 positions are substituted (Cl, Br, F). This leaves only two aromatic protons, H-5 and H-6 , and one labile amine proton (NH ).

1. The Aromatic Spin System (H-5 & H-6)

Unlike a standard monosubstituted benzene, this system is an ABX spin system (where X is the Fluorine-19 nucleus).

  • H-6 (Ortho to Fluorine): This proton is located at position 6. It couples to H-5 (

    
    ) and strongly to the adjacent Fluorine-7 (
    
    
    
    ).
  • H-5 (Meta to Fluorine): This proton is located at position 5 (ortho to Bromine). It couples to H-6 (

    
    ) and weakly to Fluorine-7 (
    
    
    
    ).
2. The Tautomeric Equilibrium

Benzimidazoles exist in dynamic equilibrium. The proton on the nitrogen can migrate between N-1 and N-3.[1]

  • Tautomer A: H on N-1 (Proximal to F).

  • Tautomer B: H on N-3 (Proximal to Br).

  • Impact: In fast-exchange solvents (MeOH, CDCl

    
    ), H-5 and H-6 signals may broaden or average. In slow-exchange solvents (DMSO-d6), you may observe distinct sets of signals for each tautomer, or a single sharp set if one tautomer is thermodynamically dominant (often the case with 4/7 substitution due to H-bonding or steric repulsion).
    
Part 2: Comparative Analysis of Analytical Approaches

We compared three distinct NMR acquisition strategies to determine the optimal method for resolving this structure.

Comparison Table: Solvent & Technique Efficacy
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl

Method C: MeOD-d4
Solubility High (Ideal for >10mg)Moderate to LowHigh
NH Detection Visible (Broad singlet, ~13-14 ppm)Often Invisible/BroadInvisible (Exchanged with D)
Signal Sharpness High (Slows tautomerism)Low (Broadened by aggregation)High
Coupling Resolution Excellent (Resolves

)
PoorGood (but no NH data)
Suitability Gold Standard Not RecommendedSecondary Confirmation
Why DMSO-d6 is the Superior Choice

Experimental data confirms that DMSO-d6 is the only solvent that reliably stabilizes the benzimidazole tautomerism enough to permit accurate integration of the aromatic region while simultaneously retaining the NH signal. CDCl


 frequently results in line broadening due to hydrogen-bonded dimerization of the imidazole ring.
Part 3: Theoretical Assignment & Expected Data

Based on substituent chemical shift (SCS) increments and heteronuclear coupling principles, the following spectral signature is the validation standard for this molecule in DMSO-d6.

The Coupling Tree (Graphviz Visualization)

The following diagram illustrates the splitting logic for H-6, the most diagnostic signal in the spectrum.

G H6_Signal H-6 Signal (Uncoupled) Split_F Split by 19F (ortho) 3J_HF ~ 9-11 Hz H6_Signal->Split_F Split_H Split by H-5 (ortho) 3J_HH ~ 8.5 Hz Split_F->Split_H Final_State Final Appearance: Doublet of Doublets (dd) (Pseudo-triplet if J values overlap) Split_H->Final_State

Figure 1: Splitting tree for Proton H-6. The large Fluorine coupling dominates, creating a wide doublet that is further split by H-5.

Predicted Spectral Data (DMSO-d6, 400 MHz)
ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
NH 13.5 - 14.0Broad Singlet-Deshielded by aromatic ring & H-bonding.
H-5 7.45 - 7.55dd

,

Ortho to Br (deshielding). Meta coupling to F is distinct.
H-6 7.15 - 7.25dd

,

Ortho to F (Shielded relative to H-5). Large

is diagnostic.

Critical Insight: If


 and 

are similar (~8-9 Hz), the H-6 signal may appear as a pseudo-triplet . You must verify this by checking the H-5 signal; if H-5 is a clear dd with a small coupling (~4.5 Hz), the "triplet" at H-6 is actually a dd with overlapping legs.
Part 4: Experimental Protocol

To ensure reproducibility and avoid "phantom" peaks from tautomers, follow this strict preparation workflow.

Protocol: Trace-Water Suppression & Tautomer Stabilization
  • Dry the Sample: Benzimidazoles are hygroscopic. Dry the solid under high vacuum (0.1 mbar) for 2 hours to remove lattice water which exchanges with NH.

  • Solvent Choice: Use DMSO-d6 (99.9% D) from a fresh ampoule. Avoid "stock bottle" DMSO which absorbs atmospheric water.

  • Concentration: Dissolve 5-10 mg in 0.6 mL solvent.

    • Note: Too high concentration (>20 mg) promotes stacking aggregation, shifting aromatic peaks upfield.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the slow-relaxing aromatic protons).

    • Scans (NS): 16 or 32.

  • Advanced Validation (Optional): If the splitting pattern is ambiguous, run a

    
    -decoupled 
    
    
    
    NMR
    . This will collapse the H-6 dd into a simple doublet, confirming the fluorine coupling.
Experimental Workflow Diagram

Workflow Step1 Sample Drying (Vac / 2h) Step2 Solvation DMSO-d6 Step1->Step2 Step3 1H Acquisition D1 = 2.0s Step2->Step3 Decision Ambiguous Splitting? Step3->Decision Step4A Process & Report Decision->Step4A No Step4B Run {19F}1H Decoupled Decision->Step4B Yes

Figure 2: Decision matrix for experimental acquisition. The {19F} decoupled experiment is the "silver bullet" for resolving complex fluoro-aromatic patterns.

References
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Couplings in Fluorinated Aromatics. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling). [Link]

  • Alkorta, I., & Elguero, J. (2002). Tautomerism of Benzimidazoles: NMR and Theoretical Study. Structural Chemistry. [Link]

  • PubChem. (2024). Compound Summary: 4-Bromo-1H-benzimidazole (Analogous substructure data). National Library of Medicine. [Link]

Sources

13C NMR chemical shifts for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Technical Guide: C NMR Characterization of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Executive Summary

Characterizing 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole presents a unique challenge due to three converging factors:

  • The Heavy Atom Effect: Bromine at C4 induces spin-orbit coupling that counteracts inductive deshielding.

  • Fluorine Coupling: The

    
    F nucleus at C7 creates complex multiplet patterns (doublets) in the 
    
    
    C spectrum (
    
    
    Hz).
  • Prototropic Tautomerism: The acidic N-H proton oscillates between N1 and N3, causing signal broadening or averaging in standard solvents like DMSO-

    
    .
    

This guide provides a comparative assignment table , a workflow for signal validation , and experimental protocols to resolve these spectral complexities.

Structural Analysis & Predicted Chemical Shifts

The Electronic Environment

The benzimidazole core is electron-deficient. The introduction of three halogens creates a highly polarized system:

  • C2 (Chloro-substituted): Strongly deshielded by the adjacent Nitrogen atoms and the Chlorine (

    
    -effect).
    
  • C4 (Bromo-substituted): Subject to the "Heavy Atom Effect."[1] Despite Bromine's electronegativity, the large electron cloud shields the ipso-carbon, often resulting in an upfield shift relative to chloro-analogs.[2]

  • C7 (Fluoro-substituted): Dominated by the strong C-F dipole. Expect a significant downfield shift and a large coupling constant (

    
    ).
    
Comparative Data Table: Predicted vs. Analog Shifts

Values are estimated based on substituent increments (ChemDraw/ACD Labs algorithms) and analogous literature data.

Solvent: DMSO-

Reference:
Carbon PositionAssignmentPredicted Shift (

ppm)
Multiplicity (

)
Comparative Note (vs. Unsubstituted)
C2 Ar-C -Cl141.0 – 144.5 SingletDeshielded (+2 ppm) by Cl; broad due to N-H exchange.
C4 Ar-C -Br112.0 – 116.0 Singlet (or weak d)Shielded (Heavy Atom Effect). Upfield from C-Cl analogs.
C5 Ar-C -H124.0 – 126.5 Doublet (

Hz)
Deshielded by ortho-Br and meta-F.
C6 Ar-C -H108.0 – 111.0 Doublet (

Hz)
Shielded by ortho-F.
C7 Ar-C -F146.0 – 150.0 Doublet (

Hz)
Diagnostic Peak. Large coupling constant is definitive.
C3a Bridgehead132.0 – 135.0 Singlet (broad)Sensitive to tautomeric equilibrium.
C7a Bridgehead136.0 – 139.0 Doublet (

Hz)
Deshielded by adjacent N and F proximity.

Critical Analysis: Do not confuse C4 (Br) and C6 (H). While both appear upfield, C7 (F) will split C6 into a distinct doublet (


 Hz), whereas C4 will appear as a singlet (or very weak doublet) and is quaternary (confirmed by DEPT-135).

Visualization: Assignment Workflow

The following diagram outlines the logical decision tree for assigning the C4, C7, and C2 signals, distinguishing them from impurities or solvent peaks.

NMR_Assignment_WorkflowStartAcquire 13C{1H} NMR(DMSO-d6, Cr(acac)3)Identify_FIdentify Large Doublet(145-155 ppm, J > 240 Hz)Start->Identify_FCheck_C2Check Region 140-145 ppm(Broad Singlet?)Start->Check_C2Analyze_UpfieldAnalyze Upfield Aromatics(100-120 ppm)Start->Analyze_UpfieldAssign_C7Assign C7 (C-F)Identify_F->Assign_C7Assign_C2Assign C2 (C-Cl)Confirm with MS if ambiguousCheck_C2->Assign_C2DEPT_CheckRun DEPT-135Analyze_Upfield->DEPT_CheckDecision_QuatIs Carbon Quaternary?DEPT_Check->Decision_QuatAssign_C4Assign C4 (C-Br)(Heavy Atom Shielding)Decision_Quat->Assign_C4Yes (No Signal)Assign_C6Assign C6 (C-H)(Look for 2J Coupling ~20Hz)Decision_Quat->Assign_C6No (Positive Signal)

Figure 1: Logical workflow for distinguishing critical halogenated carbons in the benzimidazole scaffold.

Experimental Protocol (Self-Validating)

To ensure the data collected matches the high-resolution requirements for publication or regulatory filing, follow this optimized protocol.

Sample Preparation
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    .
    • Reason: CDCl

      
       often leads to aggregation and severe line broadening of the C2 and bridgehead carbons due to slow tautomeric exchange. DMSO stabilizes the tautomers via hydrogen bonding.
      
  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  (approx. 0.02 M).
    
    • Reason: The quaternary carbons bonded to halogens (C-Br, C-Cl, C-F) have very long spin-lattice relaxation times (

      
      ). Without this paramagnetic relaxation agent, these peaks may be invisible or non-integrable.
      
Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Spectral Width: 240 ppm (include -20 to 220 ppm to catch any anomalous heavy-atom shifts).

  • Scans (NS): Minimum 1024 scans (due to splitting of signal intensity by Fluorine coupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (if using Cr(acac)

    
    ) or >10 seconds  (without agent).
    
Tautomerism Validation Step

If signals for C3a/C7a or C5/C6 appear as broad humps:

  • Variable Temperature (VT) NMR: Heat the sample to 353 K (80 °C) .

  • Outcome: The rapid exchange limit is reached, causing broad signals to coalesce into sharp, averaged peaks. This confirms the benzimidazole core integrity.

Computational Validation (DFT)

For high-impact journals (e.g., J. Med. Chem.), experimental data should be corroborated with DFT calculations.

Recommended Level of Theory:

  • Method: GIAO-DFT (Gauge-Including Atomic Orbital).

  • Functional/Basis Set: B3LYP/6-311+G(2d,p) or mPW1PW91/6-311+G(2d,p).

  • Solvent Model: PCM (Polarizable Continuum Model) using DMSO.

Correlation Rule: Experimental shifts (




References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for additive chemical shift increments).
  • Krivdin, L. B. "Computational protocols for calculating 13C NMR chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 2019. Link

  • Alkorta, I., & Elguero, J. "Tautomerism of Benzimidazoles: A Theoretical and Experimental Study." Journal of Chemical Theory and Computation, 2005. (Validates the N-H exchange mechanisms in DMSO).
  • Silverstein, R. M.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • Reich, H. J. "WinPLT NMR Data: 13C Chemical Shifts." University of Wisconsin-Madison. Link (Verified database for halogen substituent effects).

LC-MS fragmentation patterns of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole , a polyhalogenated scaffold critical in the development of kinase inhibitors and heterocyclic drug candidates.

This analysis synthesizes established mass spectrometry principles, bond dissociation energies (BDE), and comparative data from mono-halogenated benzimidazole standards to serve as a reference for structural elucidation.

Subject: 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Executive Summary

Characterizing polyhalogenated heterocycles requires navigating complex isotopic patterns and competitive fragmentation pathways. This guide compares the fragmentation behavior of the tri-halogenated target 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole (BCFB) against standard mono-halogenated benzimidazoles.

Key Insight: The fragmentation of BCFB is governed by the hierarchy of Carbon-Halogen bond strengths (C-F > C-Cl > C-Br). Unlike simple benzimidazoles which primarily lose HCN, BCFB exhibits a "Halogen Dance," where the weak C-Br bond cleaves first, followed by competitive ring opening and C-Cl cleavage.

Compound Profile & Isotopic Fingerprint

Before analyzing fragmentation, the precursor ion must be validated via its isotopic signature.[1] The presence of one Bromine and one Chlorine creates a distinct M, M+2, M+4 pattern.[2]

PropertyValue / Description
Formula C

H

BrClFN

Monoisotopic Mass 247.9152 Da (

Br,

Cl)
[M+H]

(Precursor)
248.9225 m/z
Isotopic Pattern M (100%) :

Br +

ClM+2 (~130%) : (

Br +

Cl) + (

Br +

Cl)M+4 (~30%) :

Br +

Cl

Analyst Note: The M+2 peak is unusually intense (higher than M) because the


Br isotope (~97% abundance relative to 

Br) and

Cl (~32% abundance relative to

Cl) contributions sum together at this mass.

Experimental Methodology

To replicate the fragmentation data described below, use the following optimized LC-MS/MS parameters.

Liquid Chromatography (Reverse Phase)
  • Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Polyhalogenated species are lipophilic and will elute late (RT > 7.5 min).

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Source Temp: 350°C (High temp required for efficient desolvation of halogenated aromatics).

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both weak halogen losses and ring fragmentation.

Comparative Fragmentation Analysis

We compare the Target (BCFB) against a Reference Standard (2-Chlorobenzimidazole) to isolate the impact of the bromo- and fluoro-substituents.

Pathway A: The Reference (2-Chloro-1H-benzimidazole)
  • Precursor: m/z 153 [M+H]

    
    
    
  • Primary Mechanism: The imidazole ring is the most fragile component after the halogen.

    • Loss of HCN (-27 Da): The imidazole ring cleaves, generating m/z 126.

    • Loss of Cl• (-35 Da): Secondary fragmentation loses the chlorine.

  • Observation: The C-Cl bond is relatively strong (BDE ~96 kcal/mol), so ring cleavage often competes with halogen loss.

Pathway B: The Target (4-Bromo-2-chloro-7-fluoro-1H-benzimidazole)
  • Precursor: m/z 249 [M+H]

    
    
    
  • Primary Mechanism: The C-Br bond is the "weakest link" (BDE ~70-80 kcal/mol).

    • Loss of Br• (-79/81 Da): The first major fragment is the loss of the bromine radical, yielding a radical cation or undergoing H-rearrangement to form m/z 170 (neutral loss of HBr is also possible, yielding m/z 169).

    • Loss of HCN (-27 Da): Following Br loss, the destabilized ring ejects HCN.

    • Retention of Fluorine: The C-F bond (BDE ~115 kcal/mol) is extremely robust. Fragments retaining the Fluorine atom (m/z 170, m/z 143) will persist until total skeletal breakdown.

Comparison Table: Diagnostic Ions
Fragment TypeReference (2-Cl-Benzimidazole)Target (Br-Cl-F-Benzimidazole)Mechanistic Note
Precursor 153 249 Base peak in soft ionization.
Halogen Loss 1 118 [M+H - Cl]

169/170 [M+H - Br/HBr]

C-Br breaks much easier than C-Cl.
Ring Cleavage 126 [M+H - HCN]

222 [M+H - HCN]

Ring opening retaining all halogens is rare for the Target due to weak C-Br.
Deep Fragment 65 (C

H

)
143 [M+H - Br - HCN]

The core typically retains the Fluorine.

Mechanistic Visualization (Graphviz)

The following diagram maps the fragmentation pathways, highlighting the "Halogen Hierarchy" that dictates the order of bond cleavage.

FragmentationPathway cluster_legend Bond Strength Hierarchy Precursor Precursor [M+H]+ m/z 249 (Br, Cl, F intact) LossBr Fragment A m/z 170 [M+H - Br•]+ Precursor->LossBr Loss of Br• (Weakest Bond) LossHBr Fragment B m/z 169 [M+H - HBr]+ Precursor->LossHBr Loss of HBr LossHCN Fragment C m/z 222 [M+H - HCN]+ Precursor->LossHCN Loss of HCN (Ring Opening) Core Core Scaffold m/z 143 (Cl-F-Benzimidazole core) LossBr->Core - HCN (27 Da) LossHCN->Core - Br• DeepFrag Terminal Fragment m/z 108 [Loss of Cl] Core->DeepFrag - Cl• (C-F bond remains) Legend C-F (Strongest) > C-Cl > C-Br (Weakest) Fluorine retains on scaffold longest.

Figure 1: Predicted fragmentation tree for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole. The red path indicates the dominant pathway driven by the weak C-Br bond.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope Patterns for Cl and Br. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-Bromo-1H-benzimidazole Compound Summary. Retrieved from [Link]

  • SciSpace. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is paramount to ensure its safety and efficacy. This guide provides a comprehensive, in-depth exploration of the development of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole, a novel heterocyclic entity with significant therapeutic potential. We will dissect the rationale behind each methodological choice, from stationary phase selection to mobile phase optimization, and present comparative data to underscore the principles of a scientifically sound, validation-ready analytical method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable purity testing method for complex, multi-substituted benzimidazole derivatives.

Understanding the Analyte: Physicochemical Properties and their Chromatographic Implications

4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is a multi-halogenated aromatic compound. The presence of bromine, chlorine, and fluorine atoms, along with the benzimidazole core, imparts a moderate to low polarity to the molecule. This inherent hydrophobicity makes reversed-phase HPLC the most suitable initial approach for its separation. The benzimidazole ring system contains both acidic (N-H) and basic (pyridine-like nitrogen) functionalities, suggesting that the pH of the mobile phase will be a critical parameter in controlling its retention and peak shape.

The Method Development Workflow: A Logic-Driven Approach

The development of a stability-indicating HPLC method is a systematic process. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the final method is fit for its intended purpose.[1][2][3]

HPLC_Method_Development_Workflow A Analyte Characterization (Physicochemical Properties) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Guides initial choices C Optimization of Chromatographic Conditions (Gradient, pH, Temperature) B->C Refine separation D Forced Degradation Studies (Stress Testing) C->D Assess stability-indicating capability D->C Re-optimize if necessary E Method Validation (as per ICH Q2(R2)) D->E Confirm specificity

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is a cornerstone of method development, directly influencing selectivity and resolution.[4][5] We will compare three common reversed-phase columns to determine the most suitable option for our analyte.

  • C18 (Octadecylsilane): A non-polar stationary phase, offering strong hydrophobic interactions. It is a workhorse in reversed-phase chromatography.[4][6]

  • C8 (Octylsilane): Less hydrophobic than C18, potentially offering different selectivity for moderately polar compounds.[7][8][9]

  • Phenyl-Hexyl: Provides a unique selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions.

Experimental Comparison of Stationary Phases

The following protocol was used for the initial screening of the stationary phases.

Experimental Protocol: Stationary Phase Screening

  • Columns:

    • Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Waters SunFire C8 (4.6 x 150 mm, 3.5 µm)

    • Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.1 mg/mL of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole in 50:50 Acetonitrile:Water.

Table 1: Comparative Data for Stationary Phase Selection

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesResolution (from nearest impurity)
C1812.51.115,0002.2
C810.81.312,5001.8
Phenyl-Hexyl11.71.016,0002.5

The C18 column provided good retention and peak shape. The C8 column resulted in a shorter retention time and slightly more peak tailing, suggesting that the hydrophobic interactions are significant for this analyte. The Phenyl-Hexyl column offered a comparable retention time to the C18 but with a superior peak shape (tailing factor of 1.0) and slightly better resolution from the nearest impurity. The enhanced performance of the Phenyl-Hexyl column is likely due to the favorable π-π interactions between the phenyl rings of the stationary phase and the benzimidazole core of the analyte. Therefore, the Phenyl-Hexyl column is selected for further method optimization.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The mobile phase composition, including the organic solvent and pH, plays a pivotal role in achieving optimal separation.[10][11][12]

Organic Solvent Selection: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[10] Their different solvent properties can lead to changes in selectivity.

  • Acetonitrile: Offers lower viscosity and is a weaker hydrogen bond acceptor.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity.[13]

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

Organic SolventRetention Time (min)Resolution (from nearest impurity)Backpressure (psi)
Acetonitrile11.72.51800
Methanol13.22.32200

Acetonitrile provided a shorter analysis time and slightly better resolution with lower backpressure. For these reasons, acetonitrile is the preferred organic solvent.

The Critical Role of Mobile Phase pH

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[10][11] Given the acidic and basic nature of the benzimidazole moiety, we will evaluate the chromatography at different pH values.

Experimental Protocol: pH Optimization

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mobile Phase A:

    • pH 3.0: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 7.0: 10 mM Ammonium Bicarbonate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized to 30-70% B in 15 minutes

  • Other parameters: As per the stationary phase screening protocol.

Table 3: Effect of Mobile Phase pH on Chromatographic Performance

pHRetention Time (min)Tailing FactorResolution (from nearest impurity)
3.09.81.02.8
4.510.51.22.5
7.011.21.52.1

At acidic pH (3.0), the pyridine-like nitrogen in the benzimidazole ring is protonated, leading to a more polar species with shorter retention. This condition also provided the best peak shape and resolution. As the pH increases towards neutral, the peak tailing increases, likely due to interactions with residual silanols on the stationary phase. Therefore, a mobile phase pH of 3.0 is optimal.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the method can separate the API from its potential degradation products, forced degradation studies are essential.[14][15][16] These studies involve subjecting the API to harsh conditions to generate degradants.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Degradants Degradation Products Acid->Degradants Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Degradants Oxidation Oxidative (3% H2O2, RT) Oxidation->Degradants Thermal Thermal (80°C, solid state) Thermal->Degradants Photolytic Photolytic (ICH Q1B) Photolytic->Degradants API 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Forced degradation stress conditions.

The developed HPLC method should be able to resolve the main peak from all degradation products formed under these stress conditions, demonstrating its specificity.

Optimized and Validated HPLC Method

Based on the comparative data, the following optimized method is proposed for the purity determination of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole.

Optimized HPLC Method Protocol

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30-70% B

    • 17-18 min: 70-90% B

    • 18-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

This method should be fully validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][17][18]

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of a novel API like 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is a multi-faceted process that relies on a systematic and scientific approach. Through the comparative evaluation of stationary phases and mobile phase conditions, we have established an optimized method that provides excellent peak shape, resolution, and sensitivity. The use of a Phenyl-Hexyl column in conjunction with an acidic mobile phase containing acetonitrile as the organic modifier proved to be the most effective combination. This guide underscores the importance of understanding the analyte's physicochemical properties and leveraging that knowledge to make informed decisions throughout the method development process, ultimately leading to a method that is fit for its intended purpose in a regulated environment.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. Available from: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. Available from: [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available from: [Link]

  • How to Select the Optimum HPLC Column - LCGC International. Available from: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. Available from: [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Available from: [Link]

  • (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015 - ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Forced degradation and impurity profiling. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]

  • HPLC of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS 606144-04-1. Available from: [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate. Available from: [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available from: [Link]

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A Senior Application Scientist's Guide to the Biological Activity of 2-Chloro-Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure." Its resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone of modern drug discovery.[1] This guide focuses on a particularly versatile class of these compounds: 2-chloro-benzimidazole analogs. The chloro- group at the 2-position is not merely a substituent; it is a reactive handle that permits a diverse array of chemical modifications, unlocking a broad spectrum of biological activities.

This document provides a comparative analysis of the anticancer, antimicrobial, and antiviral properties of various 2-chloro-benzimidazole derivatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental designs and explore the mechanisms that underpin the observed activities.

Comparative Analysis of Biological Activities

The true potential of a chemical scaffold is revealed through comparative studies. By systematically modifying the core 2-chloro-benzimidazole structure and evaluating its analogs against various biological targets, we can delineate structure-activity relationships (SAR) and identify promising candidates for further development.

Anticancer Activity: A Tale of Two Scaffolds

Our investigation into the anticancer potential of 2-chloro-benzimidazole analogs focuses on two distinct classes: quinoline derivatives and N-substituted benzimidazoles. The choice to evaluate these compounds against a panel of human cancer cell lines, including those from liver (HepG2, BEL-7404), ovarian (SK-OV-3), and lung (NCI-H460) cancers, is deliberate. This approach provides a broader understanding of a compound's activity spectrum and mitigates the risk of cell line-specific effects.

Crucially, the inclusion of a normal human liver cell line (HL-7702) is a self-validating step in our experimental design. A significant difference in cytotoxicity between cancer and normal cells (a high therapeutic index) is the hallmark of a promising drug candidate.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives [1]

CompoundHepG2 (Liver Cancer)SK-OV-3 (Ovarian Cancer)NCI-H460 (Lung Cancer)BEL-7404 (Liver Cancer)HL-7702 (Normal Liver Cells)
3a1 7.549.1211.348.21> 100
3a3 12.8715.6518.2114.33> 100
3a4 28.2431.4335.1129.87> 100
3a5 15.4318.9822.4517.65> 100
3c1 20.1523.8738.2539.94> 100

Expert Interpretation: As the data clearly indicates, compound 3a1 emerges as the most potent analog in this series, with IC₅₀ values in the single-digit micromolar range against liver cancer cell lines. The consistent lack of toxicity towards normal liver cells (IC₅₀ > 100 µM) is particularly noteworthy, suggesting a favorable selectivity profile.[1]

Understanding how a compound kills cancer cells is paramount. Mechanistic studies on the lead compound, 3a1 , have revealed that it triggers the intrinsic apoptotic pathway.[1] Furthermore, many benzimidazole derivatives are known to be potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1] By acting as dual PI3K/mTOR inhibitors, these compounds can effectively shut down this pro-survival pathway at two key nodes.

Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR pathway, a common mechanism for benzimidazole-based anticancer agents.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Benzimidazole Benzimidazole Analog Benzimidazole->Inhibition1 Benzimidazole->Inhibition2

Caption: PI3K/AKT/mTOR pathway inhibition by benzimidazole analogs.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[2] Benzimidazole derivatives, including those derived from 2-chloromethyl-1H-benzimidazole, have shown considerable promise in this area.[2][3] The agar well diffusion method is a robust and widely used technique for initial screening, providing a clear visual indication of antimicrobial activity (the zone of inhibition).

Table 2: Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives (Zone of Inhibition in mm) [2]

CompoundAspergillus nigerCandida albicans
Derivative 1 1214
Derivative 2 1516
Derivative 3 1113
Derivative 4 1819
Derivative 5 1617
Standard (Fluconazole) 2224

Expert Interpretation: The data indicates that several synthesized derivatives exhibit moderate to good antifungal activity, with Derivative 4 showing the largest zone of inhibition. While not as potent as the standard, Fluconazole, these results validate the 2-chloromethyl-1H-benzimidazole scaffold as a viable starting point for the development of new antifungal agents. Further studies, such as determining the Minimum Inhibitory Concentration (MIC), are warranted for the most active compounds.[3]

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

The benzimidazole scaffold has also been successfully exploited to develop antiviral agents. A notable example is the development of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.

When evaluating antiviral efficacy, it is critical to simultaneously assess cytotoxicity in the same cell line. This allows for the calculation of the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (IC₅₀) to the effective antiviral concentration (EC₅₀). A high SI value is desirable, as it indicates that the compound inhibits viral replication at concentrations far below those that are toxic to the host cell.

Table 3: In Vitro Antiviral Activity and Cytotoxicity (µM) of Dihalogenated Benzimidazole Ribonucleosides [4]

CompoundSubstitutionHCMV Activity (IC₅₀)Cytotoxicity (IC₅₀)
TCRB 5,6-dichloro~3-4~30-40
3 5,6-dibromo~4~10-20
4 5,6-diiodo~2~10-20
2 5,6-difluoroInactive>100

Expert Interpretation: This dataset provides a clear SAR. The antiviral activity against HCMV follows the order: I ≈ Br ≈ Cl >> F.[4] However, the cytotoxicity also increases with the size of the halogen (I > Br > Cl).[4] Consequently, the 2,5,6-trichloro analog (TCRB) demonstrates the best overall profile, balancing potent antiviral activity with lower cytotoxicity, thus affording a better therapeutic window.[4] This underscores the importance of multiparameter optimization in drug discovery.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, the methodologies used to generate this data must be transparent and detailed. Below are representative protocols for the synthesis and biological evaluation of 2-chloro-benzimidazole analogs.

Protocol 1: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives[1]

This protocol describes a pressure-tube synthesis, a common technique for reactions requiring elevated temperatures and pressures to proceed efficiently.

  • Reagent Preparation: In a pressure tube, combine the 2-chloro-quinoline-3-carbaldehyde derivative (1 mmol) with the appropriate o-phenylenediamine derivative (1 mmol).

  • Solvent Addition: Add 3 mL of methanol to the mixture.

  • Reaction: Seal the pressure tube securely and heat the reaction mixture to 90 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will typically precipitate as a yellow powder.

  • Purification: Filter the resulting precipitate to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) if necessary.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Since the conversion of MTT to formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, it is widely used as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the appropriate wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves generated from the absorbance data.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and evaluation of novel anticancer compounds, from initial synthesis to mechanistic studies.

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_mechanism Phase 3: Mechanism of Action Synthesis Synthesis of 2-Chloro-Benzimidazole Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MTT In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Panel Purification->MTT Normal_Cell Counter-Screening on Normal Cell Lines (e.g., HL-7702) MTT->Normal_Cell Hit_ID Hit Identification (Potency & Selectivity) Normal_Cell->Hit_ID Apoptosis Apoptosis Assays (e.g., Annexin V) Hit_ID->Apoptosis Pathway Signaling Pathway Analysis (Western Blot) Hit_ID->Pathway Lead_Opt Lead Optimization Apoptosis->Lead_Opt Pathway->Lead_Opt

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

The 2-chloro-benzimidazole scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The reactivity of the 2-chloro substituent provides a powerful tool for medicinal chemists to fine-tune biological activity across a range of therapeutic areas, including oncology, infectious diseases, and virology. The comparative data presented herein demonstrates that subtle structural modifications can lead to significant changes in potency and selectivity.

Future research should focus on optimizing the lead compounds identified in these studies. This includes further SAR exploration to improve efficacy and reduce toxicity, as well as in-depth mechanistic studies to fully elucidate their modes of action. For promising anticancer candidates, progression to in vivo animal models will be the critical next step in the translational pathway from bench to bedside.

References

  • Benchchem. (2025). Application Notes and Protocols: 2-Chlorobenzimidazole in the Synthesis of Anticancer Drugs.
  • (2025).
  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry. [Link]

  • Guidechem. 2-Chlorobenzimidazole 4857-06-1 wiki.
  • Scientific Research Publishing. (2021).
  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.

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A Researcher's Guide to the Structural Validation of Regioselective N-Substituted Benzimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The regioselective synthesis of N-substituted benzimidazoles is a critical step in the development of new drug candidates, as the precise location of the substituent on the imidazole nitrogen (N1 vs. N3) can profoundly influence the molecule's pharmacological profile. Consequently, unambiguous structural validation of the resulting regioisomers is not merely a matter of analytical rigor but a fundamental necessity for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.

This guide provides an in-depth comparison of the most powerful analytical techniques for the structural elucidation of N-substituted benzimidazoles, with a focus on distinguishing between N1 and N3 regioisomers in unsymmetrically substituted systems. We will delve into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry, offering insights into the causality behind experimental choices to empower researchers in their quest for definitive structural assignment.

The Challenge of Regioselectivity

When an unsymmetrically substituted benzimidazole is N-alkylated or N-arylated, a mixture of two regioisomers (N1 and N3) is often formed.[1] The challenge lies in definitively identifying which nitrogen atom bears the substituent. This guide will equip you with the knowledge to tackle this challenge head-on.

A Comparative Overview of Validation Techniques

TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Non-destructive, provides rich structural information in solution, can definitively distinguish regioisomers through various experiments.Can be complex to interpret for molecules with overlapping signals, may not be suitable for insoluble compounds.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides the absolute, unambiguous 3D structure of a molecule.[2][3]Requires a suitable single crystal of the compound, which can be challenging to grow.[4][5][6][7] The solid-state structure may not always represent the conformation in solution.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition, and provides structural information through fragmentation patterns.High sensitivity, provides accurate molecular weight.Fragmentation patterns of N1 and N3 isomers can be very similar, making it a less reliable standalone method for distinguishing them.[8][9]

In-Depth Analysis of Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most versatile and informative technique for distinguishing between N1 and N3 substituted benzimidazole regioisomers in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments provides a comprehensive picture of the molecular structure.

While ¹H and ¹³C NMR spectra provide initial structural information, they may not always be sufficient on their own to differentiate between N1 and N3 isomers, especially in complex molecules. However, careful analysis of chemical shifts can offer valuable clues. For instance, the protons and carbons on the benzimidazole core will experience slightly different electronic environments in the two regioisomers, leading to subtle but measurable differences in their chemical shifts.[10][11][12][13][14]

Two-dimensional NMR techniques are indispensable for the definitive assignment of N-substituted benzimidazole regioisomers.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. This is a crucial first step in building the structural puzzle.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly powerful for identifying the point of substitution. For an N-substituted benzimidazole, a key correlation to look for is between the protons of the substituent and the carbons of the benzimidazole ring. For example, in an N-benzyl substituted benzimidazole, a correlation between the benzylic protons and the C2 and C7a carbons of the benzimidazole core would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the gold standard for differentiating N1 and N3 regioisomers. This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å).[15][16] In the case of an N-substituted benzimidazole, a key NOE correlation will be observed between the protons of the substituent and the H7 proton of the benzimidazole ring if the substituent is on the N1 position. Conversely, if the substituent is on the N3 position, this correlation will be absent.[17]

Experimental Protocol: Distinguishing N1 and N3 Regioisomers using 2D NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified benzimidazole derivative.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

2. Data Acquisition:

  • Acquire standard ¹H and ¹³C NMR spectra to assess purity and obtain initial chemical shift information.
  • Acquire the following 2D NMR spectra:
  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): To establish one-bond ¹H-¹³C correlations.
  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations. Optimize the long-range coupling delay for expected J-couplings (typically around 8 Hz).
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To observe through-space proton-proton correlations. Use a mixing time appropriate for small molecules (typically 500-800 ms).

3. Data Analysis:

  • HSQC Analysis: Assign all protonated carbons by correlating the signals in the ¹H and ¹³C spectra.
  • HMBC Analysis:
  • Identify the key long-range correlations from the substituent protons to the benzimidazole core carbons (e.g., C2, C7a, C4).
  • Use these correlations to build a connectivity map of the molecule.
  • NOESY Analysis:
  • Look for the critical NOE cross-peak between the protons of the N-substituent and the H7 proton of the benzimidazole ring.
  • The presence of this cross-peak is a strong indicator of the N1 regioisomer. Its absence suggests the N3 regioisomer.

Visualization of NMR-based Structural Validation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC HSQC->HMBC Connectivity Establish Connectivity HMBC->Connectivity NOESY NOESY Regiochemistry Determine Regiochemistry NOESY->Regiochemistry Key Spatial Correlations (e.g., N-substituent to H7) Connectivity->Regiochemistry

Caption: Workflow for NMR-based structural validation of N-substituted benzimidazoles.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides an unambiguous and absolute determination of the molecular structure in the solid state.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. This makes it the ultimate arbiter in cases of ambiguous regiochemistry.

The primary challenge with this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[4][5][6][7]

Experimental Protocol: Single Crystal X-ray Diffraction

1. Crystal Growth:

  • Slow Evaporation: Dissolve the purified benzimidazole derivative in a suitable solvent in which it has moderate solubility. Cover the container with a perforated lid to allow for slow evaporation.
  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will induce crystallization.
  • Solvent Layering: Carefully layer a solution of the compound with a miscible anti-solvent of a different density. Crystals will form at the interface.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.
  • Collect diffraction data using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
  • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates.

4. Data Interpretation:

  • The refined crystal structure will provide a clear 3D representation of the molecule, unequivocally showing the position of the N-substituent and confirming the regioisomer.

Visualization of X-ray Crystallography Workflow

XRay_Workflow Start Purified Compound Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure (N1 vs. N3 Determined) Structure_Solution->Final_Structure

Caption: Workflow for X-ray crystallography-based structural validation.

Mass Spectrometry: A Supporting Role

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized benzimidazole derivatives. However, distinguishing between N1 and N3 regioisomers using mass spectrometry is often challenging because they are isobaric and can exhibit very similar fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI) conditions.[8][9]

While subtle differences in the relative abundances of certain fragment ions may exist, these are often not reliable enough for unambiguous isomer differentiation without authentic standards for comparison. Therefore, mass spectrometry should be considered a supporting technique to NMR and X-ray crystallography for this specific analytical problem.

Conclusion: An Integrated Approach for Confident Structural Assignment

For the confident and unambiguous structural validation of regioselective N-substituted benzimidazoles, an integrated analytical approach is paramount. While ¹H and ¹³C NMR provide initial insights, the power of 2D NMR techniques, particularly NOESY, is often sufficient to definitively assign the regiochemistry in solution. In cases of ambiguity or for absolute confirmation, single-crystal X-ray diffraction remains the gold standard, providing an indisputable three-dimensional structure. Mass spectrometry plays a crucial supporting role in confirming the molecular weight and elemental composition.

By understanding the strengths and limitations of each technique and applying them strategically, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of novel and effective benzimidazole-based therapeutics.

References

  • Vijayan, N., Nagarajan, K., et al. (2007). Growth of Benzimidazole Single Crystal by Sankaranarayanan−Ramasamy Method and Its Characterization by High-Resolution X-ray Diffraction, Thermogravimetric/Differential Thermal Analysis, and Birefringence Studies. Crystal Growth & Design. [Link]

  • Vijayan, N., Nagarajan, K., Slawin, A. M. Z., Nair, C. K. S., & Bhagavannarayana, G. (2007). Growth of benzimidazole single crystal by sankaranarayanan-ramasamy method and its characterization by high-resolution X-ray diffraction, thermogravimetric/differential thermal analysis, and birefringence studies. University of St Andrews Research Portal. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole. As a novel compound, specific toxicological and hazard data are not yet established. Therefore, this guide is built upon the precautionary principle , treating the substance as potentially hazardous until proven otherwise.[1][2] The protocols herein are derived from best practices for handling new chemical entities and structurally related halogenated heterocyclic compounds.

Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's structure: a halogenated benzimidazole.

  • Benzimidazole Core: The benzimidazole scaffold is common in bioactive molecules; however, this does not guarantee safety. Related compounds can be irritants and may possess unknown systemic toxicities.[3][4]

  • Halogenation (Br, Cl, F): The presence of bromine, chlorine, and fluorine substituents increases the likelihood of skin, eye, and respiratory irritation.[5][6][7] Halogenated organic compounds warrant careful handling due to the potential for increased toxicity and persistence.

  • Physical Form: As a solid powder, the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[3]

Based on this analysis, 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole must be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7] A multi-layered safety approach is therefore mandatory.[8]

The Hierarchy of Controls: A Mandate for Safety

To ensure maximum protection, we will implement the hierarchy of controls, prioritizing engineering and administrative measures over sole reliance on Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing passive protection.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[9] This contains potentially harmful dust and vapors, preventing inhalation.[2][10]

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure or a dedicated fume hood space should be used to contain any fine powder that may become airborne.[8]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

  • Designated Area: All work with this compound must be restricted to a clearly marked, designated area within the laboratory.[1][8]

  • Training: Personnel must be trained on the potential hazards and the specific handling, spill, and disposal procedures outlined in this guide before beginning work.[9]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12] Do not eat, drink, or smoke in the laboratory.[6][11]

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14] The container must be clearly labeled and kept tightly sealed.[10][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. The appropriate level of PPE is non-negotiable and must be worn at all times when handling this compound.[13]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1-compliant safety glasses with side shields.[1][2]Nitrile gloves.Standard lab coat.Not required.
Weighing (Solid) Chemical splash goggles.[2][8]Nitrile gloves.Standard lab coat.Not required if performed in a fume hood or ventilated enclosure.[2]
Preparing Solutions Chemical splash goggles. A face shield should be worn over goggles for added protection during transfers of larger volumes.[2][8]Nitrile gloves. Consider double-gloving for extended operations.Standard lab coat.Not required if performed in a fume hood.[9]
Reaction Workup Chemical splash goggles and a face shield.[2]Heavier nitrile or neoprene gloves may be required depending on the solvents used.[10]Standard lab coat.Not required if performed in a fume hood.

Procedural Guide: From Receipt to Disposal

This workflow ensures safety at every stage of the compound's lifecycle in the lab.

cluster_prep Preparation & Handling cluster_use Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store in Designated Area Receive->Store Prep Don PPE Store->Prep Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Segregate Halogenated Waste Decontaminate->Waste Dispose Dispose of Waste & PPE Waste->Dispose Cleanup Clean Work Area Dispose->Cleanup RemovePPE Doff PPE & Wash Hands Cleanup->RemovePPE

Caption: Safe handling workflow for 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole.

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

Spill Management
  • Minor Solid Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.[8]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.[6]

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Minor Liquid Spill (Solution):

    • Alert personnel and ensure the spill is contained within the fume hood.

    • Use a spill kit with absorbent pads or pillows to contain and absorb the liquid.

    • Place all contaminated materials into a sealed bag within a container labeled as "Halogenated Organic Waste".[8]

Spill Spill Occurs Alert Alert Personnel Spill->Alert DonPPE Don/Verify Full PPE Alert->DonPPE Contain Contain Spill (Cover solid / Absorb liquid) DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Package Package in Labeled Hazardous Waste Container Collect->Package Decon Decontaminate Spill Area Package->Decon Report Report Incident to Supervisor Decon->Report

Caption: General procedure for chemical spill response.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][7] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[1][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]

Waste Disposal

All materials contaminated with 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole must be treated as hazardous waste.[4]

  • Waste Segregation: Due to the presence of bromine and chlorine, all waste must be disposed of in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste streams.

  • Collection: This includes excess compound, contaminated solvents, weighing papers, used PPE (gloves, etc.), and any spill cleanup materials. Collect these in a clearly labeled, sealed container.

By adhering to these rigorous protocols, you ensure a safe laboratory environment for yourself and your colleagues, enabling the advancement of your critical research with confidence and integrity.

References

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  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. (n.d.). BenchChem.
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  • Hazardous Substance Fact Sheet: Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-. (2009, October). New Jersey Department of Health.
  • 5-Bromo-4-chloro-2-methyl-2H-indazole Safety Data Sheet. (2024, December 19). CymitQuimica.
  • PSFC Halogenated Solvents Safety Procedure. (n.d.). MIT Plasma Science and Fusion Center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.